Amicoumacin C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H26N2O7 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2S)-2-[(2S,3S)-3-amino-5-oxooxolan-2-yl]-2-hydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]acetamide |
InChI |
InChI=1S/C20H26N2O7/c1-9(2)6-12(22-19(26)17(25)18-11(21)8-15(24)29-18)14-7-10-4-3-5-13(23)16(10)20(27)28-14/h3-5,9,11-12,14,17-18,23,25H,6-8,21H2,1-2H3,(H,22,26)/t11-,12-,14-,17-,18-/m0/s1 |
InChI Key |
HVZSDRPOEPOHHS-YKRRISCLSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)[C@H]([C@@H]3[C@H](CC(=O)O3)N)O |
Canonical SMILES |
CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C3C(CC(=O)O3)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Amicoumacin C: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Amicoumacin C is a naturally occurring dihydroisocoumarin antibiotic. It is a member of the amicoumacin family of compounds, which are produced by various species of Bacillus bacteria. While its analogue, Amicoumacin A, exhibits potent biological activities, this compound is generally considered to be a less active or inactive derivative. This guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound.
Chemical Structure and Properties
This compound is characterized by a 3,4-dihydro-8-hydroxyisocoumarin core linked to an amino acid-derived side chain. The detailed chemical identity and properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[(2S,3S)-3-amino-5-oxooxolan-2-yl]-2-hydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]acetamide | [1] |
| Molecular Formula | C₂₀H₂₆N₂O₇ | [1][2] |
| Molecular Weight | 406.43 g/mol | [2] |
| Canonical SMILES | CC(C)C--INVALID-LINK--[C@H]1OC(=O)C[C@@H]1N">C@@H[C@@H]1Cc2cccc(O)c2C(=O)O1 | [2] |
| InChI Key | HVZSDRPOEPOHHS-YKRRISCLSA-N | [1] |
| CAS Number | 77682-31-6 | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless Crystals | [3] |
| Melting Point | 131-133 °C | [3] |
| Solubility | Soluble in Methanol | [3] |
| Storage | Store at < -15°C | [2] |
Biological Activity and Significance
Amicoumacin A, the parent compound of this compound, is a potent inhibitor of bacterial protein synthesis.[4] It exerts its effect by binding to the E site of the 30S ribosomal subunit, which stabilizes the interaction between the ribosome and mRNA, thereby stalling translation.[5][6] In contrast, this compound is often described as a biologically inactive or significantly less active transformation product of Amicoumacin A.[7][8] Amicoumacin A is known to be unstable in aqueous solutions and can convert to Amicoumacin B and C.[7]
While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, studies have shown that the structural integrity of the side chain, particularly the amide group present in Amicoumacin A, is crucial for its antibacterial activity.[1][4] The structural differences in this compound lead to a loss of this potent inhibitory effect.
The relationship and transformation between the amicoumacins are crucial for understanding their biological relevance.
Mechanism of Action of the Amicoumacin Family
The primary molecular target of the active amicoumacins, such as Amicoumacin A, is the bacterial ribosome. The following diagram illustrates the mechanism of action.
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from the fermentation broth of Bacillus species. The general workflow for its isolation and purification is outlined below.
A detailed protocol for the isolation of amicoumacins from a Bacillus subtilis strain is as follows:
-
Fermentation: Culture the Bacillus subtilis strain in a suitable medium (e.g., SYC medium containing sucrose, yeast extract, and calcium carbonate) under optimal conditions to promote amicoumacin production.[9]
-
Extraction: After fermentation, centrifuge the culture broth to separate the supernatant from the bacterial cells. The supernatant, containing the secreted amicoumacins, is then subjected to solid-phase extraction using a C18 resin.[7]
-
Purification: The crude extract obtained from solid-phase extraction is further purified by reversed-phase high-performance liquid chromatography (HPLC).[4] A C18 column is typically used with a gradient of an appropriate solvent system, such as acetonitrile and water with a small amount of trifluoroacetic acid (TFA).[4]
-
Characterization: The purified fractions are analyzed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of this compound.[4][10]
Antibacterial Susceptibility Testing
To determine the antibacterial activity of this compound, a standard broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Bacillus subtilis) is inoculated into a suitable broth medium (e.g., Luria-Bertani broth) and incubated until it reaches the exponential growth phase. The culture is then diluted to a standardized concentration.[4]
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the different concentrations of this compound. The plate is then incubated under appropriate conditions for the test organism.[4]
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium after the incubation period.[4]
Conclusion
This compound, while structurally related to the potent antibiotic Amicoumacin A, is considered a less active or inactive derivative. Its significance lies in its relationship to Amicoumacin A, highlighting the critical structural features necessary for the antibacterial activity of this class of compounds. The study of this compound and its related compounds provides valuable insights into the structure-activity relationships of natural product antibiotics and can inform the design of novel therapeutic agents. Further research into the amicoumacin biosynthetic pathway may also open avenues for the production of more stable and potent analogues.
References
- 1. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amicoumacin a inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Genome Mining, Heterologous Expression, Antibacterial and Antioxidant Activities of Lipoamides and Amicoumacins from Compost-Associated Bacillus subtilis fmb60 - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Machinery of Amicoumacin C Biosynthesis in Bacillus subtilis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of Amicoumacin C, a potent antibiotic with a unique mode of action, produced by the bacterium Bacillus subtilis. This document details the genetic blueprint, enzymatic machinery, and proposed biochemical transformations that culminate in the synthesis of this complex natural product. Furthermore, it offers insights into the experimental methodologies employed to elucidate this pathway and presents available quantitative data to inform research and development efforts.
The Biosynthetic Blueprint: The ami Gene Cluster
The genetic instructions for this compound biosynthesis are encoded within a dedicated biosynthetic gene cluster (BGC), designated as the ami cluster. In Bacillus subtilis strain 1779, this cluster spans approximately 47.4 kb and comprises 16 open reading frames (ORFs), designated amiA through amiO.[1] This contiguous stretch of DNA orchestrates the coordinated expression of all the enzymatic machinery required for the assembly of the amicoumacin core structure.
The ami gene cluster is a quintessential example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[1] This intricate molecular assembly line is responsible for the stepwise condensation of amino acid and short-chain carboxylic acid building blocks.
Table 1: Genes of the Amicoumacin (ami) Biosynthetic Gene Cluster in Bacillus subtilis 1779 and Their Putative Functions.
| Gene | Proposed Function |
| amiA | Non-Ribosomal Peptide Synthetase (NRPS) |
| amiB | D-Asn peptidase (maturation enzyme) |
| amiC | Hypothetical protein |
| amiD | Acyl-CoA dehydrogenase |
| amiE | 3-hydroxyacyl-CoA dehydrogenase |
| amiF | Methoxymalonate biosynthesis protein |
| amiG | Acyl-CoA dehydrogenase |
| amiH | Multidrug and toxic compound extrusion (MATE) protein |
| amiI | Hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) |
| amiJ | Non-Ribosomal Peptide Synthetase (NRPS) |
| amiK | Polyketide Synthase (PKS) |
| amiL | Polyketide Synthase (PKS) |
| amiM | Polyketide Synthase (PKS) |
| amiN | Putative kinase |
| amiO | Hypothetical protein |
Source: Data compiled from multiple research articles.[1]
The Molecular Architects: Enzymatic Machinery
The biosynthesis of this compound is carried out by a suite of large, multi-domain enzymes encoded by the ami gene cluster. These enzymes function in a coordinated, assembly-line fashion to construct the complex chemical scaffold of the amicoumacin molecule. The core of this machinery is a hybrid system of Non-Ribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs).
-
Non-Ribosomal Peptide Synthetases (NRPSs): These enzymes are responsible for the incorporation of amino acid building blocks into the growing molecular chain. The ami cluster encodes for NRPS modules within the amiA, amiI, and amiJ genes.[1] Each module is typically composed of several domains, including:
-
Adenylation (A) domain: Selects and activates a specific amino acid.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the growing peptide chain and the newly incorporated amino acid.
-
-
Polyketide Synthases (PKSs): These enzymes are responsible for the incorporation of short-chain carboxylic acid units, such as malonate and its derivatives. The ami cluster contains PKS genes, including amiI, amiK, amiL, and amiM.[1] PKS modules typically contain the following domains:
-
Acyltransferase (AT) domain: Selects and loads an extender unit (e.g., malonyl-CoA).
-
Acyl Carrier Protein (ACP) domain: Covalently binds the growing polyketide chain.
-
Ketosynthase (KS) domain: Catalyzes the Claisen condensation reaction to extend the polyketide chain.
-
Optional modifying domains: Such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domains, which modify the β-keto group of the growing chain.
-
The Assembly Line: Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the synthesis of a precursor molecule, preamicoumacin, which is then matured into the active antibiotic.
Caption: Proposed biosynthetic pathway of this compound in Bacillus subtilis.
The hybrid PKS-NRPS assembly line is proposed to synthesize a series of "preamicoumacin" molecules, which are inactive precursors containing an N-acyl-D-asparagine side chain.[1] The maturation of these precursors into the bioactive Amicoumacin A is catalyzed by the AmiB enzyme, a D-Asn specific peptidase that cleaves the N-acyl-D-asparagine moiety.[1] this compound is then believed to be formed through an intramolecular cyclization of Amicoumacin A.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of this compound biosynthesis.
Fermentation and Extraction of Amicoumacins
A common protocol for the production and extraction of amicoumacins from Bacillus subtilis is as follows:
-
Inoculum Preparation: A single colony of B. subtilis is used to inoculate a suitable liquid medium (e.g., Luria-Bertani broth) and grown overnight at 30°C with shaking.
-
Large-Scale Fermentation: The overnight culture is used to inoculate a larger volume of production medium, such as SYC medium (1% soluble starch, 0.4% yeast extract, 0.2% tryptone, and 1% CaCO₃ in artificial seawater). Fermentation is typically carried out for 4 days at 28-30°C with vigorous shaking (e.g., 180 rpm).
-
Extraction: The fermentation broth is centrifuged to remove bacterial cells. The supernatant is then extracted multiple times with an equal volume of ethyl acetate. The organic phases are combined and evaporated under reduced pressure to yield the crude extract containing amicoumacins.
Caption: A generalized workflow for the fermentation and extraction of amicoumacins.
Purification of NRPS-PKS Enzymes (Generalized Protocol)
-
Gene Cloning and Expression Vector Construction: The gene encoding the target NRPS or PKS enzyme is cloned into an appropriate expression vector (e.g., pET series for E. coli expression). A tag (e.g., His-tag, Strep-tag) is often fused to the N- or C-terminus of the protein to facilitate purification.
-
Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions of temperature, inducer concentration, and incubation time.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cell disruption is achieved by methods such as sonication or high-pressure homogenization.
-
Affinity Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column corresponding to the tag used (e.g., Ni-NTA agarose for His-tagged proteins).
-
Elution and Further Purification: After washing the column to remove non-specifically bound proteins, the tagged protein is eluted. Further purification steps, such as ion-exchange chromatography and size-exclusion chromatography, may be necessary to achieve high purity.
Quantification of this compound
A reliable method for the quantification of this compound in fermentation broths and purified samples is essential for process optimization and drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a commonly employed technique.
-
Sample Preparation: Fermentation broth samples are typically centrifuged to remove cells, and the supernatant is filtered. The sample may require dilution to fall within the linear range of the assay.
-
HPLC Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of an acid (e.g., formic acid), is used to separate this compound from other components in the sample.
-
MS Detection: The eluent from the HPLC is introduced into a mass spectrometer. This compound is detected and quantified based on its specific mass-to-charge ratio (m/z) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.
-
Quantification: A standard curve is generated using known concentrations of purified this compound to determine the concentration in the unknown samples.
Quantitative Data
Quantitative data on the production and bioactivity of amicoumacins are crucial for evaluating their potential as therapeutic agents.
Table 2: Bioactivity of Amicoumacin Derivatives.
| Compound | Target Organism/Cell Line | Bioactivity (MIC or IC₅₀) |
| Amicoumacin A | Staphylococcus aureus | MIC: 4-5 µg/mL |
| Amicoumacin A | Methicillin-resistant S. aureus (MRSA) | MIC: 4 µg/mL |
| Amicoumacin A | Helicobacter pylori | MIC: ~1.4 µg/mL |
| Amicoumacin A | HeLa (human cervical cancer) cells | IC₅₀: 33.60 µM |
| Bacilosarcin B | HeLa (human cervical cancer) cells | IC₅₀: 4.32 µM |
Source: Data compiled from multiple research articles.
Note on Production Yields: Specific quantitative data on the production yield of this compound in Bacillus subtilis under various fermentation conditions are not extensively reported in a consolidated format in the available literature. Production levels are often described as "comparative" to the wild-type strain in heterologous expression studies.[1] One study noted that heterologous expression in E. coli resulted in yields approximately 100-fold less than in the native B. subtilis strain.[1] Optimization of fermentation parameters such as medium composition, pH, temperature, and aeration is likely to significantly impact the final yield of this compound.
Regulation of this compound Biosynthesis
The regulation of secondary metabolite biosynthesis in Bacillus subtilis is a complex process, often intertwined with cellular development and stress responses. While the specific regulatory mechanisms governing the ami gene cluster have not been fully elucidated, it is likely that they involve a combination of pathway-specific and global regulators.
In Bacillus subtilis, the expression of many secondary metabolite biosynthetic gene clusters is controlled by pleiotropic regulators that respond to nutrient limitation, cell density (quorum sensing), and other environmental cues. It is plausible that the ami gene cluster is also under the control of such a regulatory network.
Caption: A hypothesized regulatory network for this compound biosynthesis.
Further research is required to identify the specific transcriptional regulators that bind to the promoter regions within the ami gene cluster and to understand the signaling pathways that modulate their activity. This knowledge will be instrumental in developing strategies for the rational engineering of Bacillus subtilis to enhance the production of this compound for pharmaceutical applications.
References
The Amicoumacin Family: A Technical Guide to the Core Relationship of Amicoumacins A, B, and C
For Researchers, Scientists, and Drug Development Professionals
Abstract
The amicoumacins are a group of isocoumarin antibiotics produced by various bacteria, most notably Bacillus species. Among this family, Amicoumacins A, B, and C are foundational members, exhibiting a close structural and biosynthetic relationship that dictates their biological activities. Amicoumacin A is recognized as the most potent of the three, displaying a broad spectrum of antibacterial, anti-inflammatory, and anticancer properties. In contrast, Amicoumacins B and C are generally considered to be significantly less active or inactive. This guide provides an in-depth technical overview of the core relationship between Amicoumacins A, B, and C, focusing on their structural distinctions, biosynthetic origins, interconversion, and the resulting impact on their biological functions. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support further research and development in this area.
Structural Relationship and Chemical Interconversion
Amicoumacins A, B, and C share a common 3,4-dihydro-8-hydroxyisocoumarin core, with variations in their side chains being the primary distinguishing feature. These structural differences are critical to their biological activity.
Amicoumacin A possesses a crucial amide group at the C-12' position of its side chain. This functional group is paramount for its potent biological effects[1][2].
Amicoumacin B is the hydrolyzed form of Amicoumacin A, where the C-12' amide is converted to a carboxylic acid. This conversion results in a dramatic loss of biological activity.
Amicoumacin C is formed from Amicoumacin A through an intramolecular cyclization, creating a lactone ring[3]. This structural alteration also leads to a significant reduction in its biological potency. The interconversion between Amicoumacin A and C has been observed to occur spontaneously in certain media[3].
Below is a diagram illustrating the structural relationship and interconversion between Amicoumacins A, B, and C.
Biosynthesis
Amicoumacins are synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway[4]. The core scaffold is assembled through the condensation of amino acid and polyketide building blocks. Amicoumacin A is a primary product of this biosynthetic pathway, from which Amicoumacins B and C can be derived.
The following diagram outlines the generalized biosynthetic workflow for the amicoumacin core structure.
Comparative Biological Activity
The structural differences between Amicoumacins A, B, and C directly translate to their biological activities. The presence of the C-12' amide group in Amicoumacin A is critical for its potent antibacterial and cytotoxic effects.
Antibacterial Activity
Amicoumacin A exhibits significant activity against a range of Gram-positive bacteria. In contrast, Amicoumacins B and C show markedly reduced or no antibacterial activity.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Amicoumacin A | Staphylococcus aureus | 0.5 - 8[5] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 4 - 16[6] | |
| Bacillus subtilis | ~20[7] | |
| Amicoumacin B | Liberibacter crescens | 10[8] |
| Staphylococcus aureus | >100[7] | |
| This compound | Various Bacteria | Inactive at 100 µg/mL[7] |
Cytotoxic Activity
Similar to its antibacterial properties, the cytotoxicity of Amicoumacin A against cancer cell lines is significantly higher than that of its derivatives.
| Compound | Cell Line | IC50 (µM) |
| Amicoumacin A | HeLa (Cervical Cancer) | ~5-10 |
| A549 (Lung Cancer) | 13.33[9] | |
| HCT116 (Colon Cancer) | 14.34[9] | |
| HepG2 (Liver Cancer) | 13.64[9] | |
| Amicoumacin B | HeLa (Cervical Cancer) | >100 |
| This compound | HeLa (Cervical Cancer) | >100 |
Mechanism of Action: Inhibition of Protein Synthesis
Amicoumacin A exerts its biological effects by inhibiting protein synthesis. It binds to the small ribosomal subunit, stabilizing the interaction between mRNA and the ribosome, thereby stalling translation[10]. This mechanism is a key area of interest for the development of novel antibiotics and anticancer agents.
The following diagram illustrates the workflow for an in vitro protein synthesis inhibition assay.
Experimental Protocols
Isolation and Purification of Amicoumacins
Objective: To isolate and purify Amicoumacins A, B, and C from a bacterial culture.
Methodology:
-
Fermentation: Cultivate the amicoumacin-producing bacterial strain (e.g., Bacillus subtilis) in a suitable liquid medium for 3-5 days.
-
Extraction:
-
Centrifuge the culture broth to separate the supernatant from the cell mass.
-
Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid.
-
Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Collect and concentrate the organic phase under reduced pressure.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the concentrated crude extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the amicoumacins with a stepwise gradient of methanol or acetonitrile in water.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing amicoumacins using reversed-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile in water with a small amount of formic acid or trifluoroacetic acid as the mobile phase.
-
Monitor the elution profile at characteristic UV wavelengths for amicoumacins (e.g., 246 nm and 314 nm)[2].
-
Collect the peaks corresponding to Amicoumacins A, B, and C based on their retention times and further characterize by mass spectrometry and NMR.
-
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of Amicoumacins A, B, and C that inhibits the visible growth of a target bacterium.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum:
-
Culture the target bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Amicoumacin Solutions:
-
Prepare stock solutions of Amicoumacins A, B, and C in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each amicoumacin in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the amicoumacin at which no visible growth is observed.
-
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effects of Amicoumacins A, B, and C on a cancer cell line.
Methodology:
-
Cell Seeding:
-
Seed the target cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of Amicoumacins A, B, and C in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of amicoumacins.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the amicoumacins).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the amicoumacin that causes a 50% reduction in cell viability.
-
Conclusion
Amicoumacins A, B, and C represent a closely related triad of natural products where subtle structural modifications lead to profound differences in biological activity. The potent bioactivity of Amicoumacin A, driven by its C-12' amide group, makes it a compelling lead compound for the development of new therapeutics. Conversely, the inactivity of Amicoumacins B and C underscores the critical structure-activity relationship within this family. The detailed understanding of their interconversion, biosynthesis, and mechanisms of action, supported by robust experimental protocols, provides a solid foundation for future research aimed at harnessing the therapeutic potential of the amicoumacin scaffold.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nicd.ac.za [nicd.ac.za]
- 9. Damxungmacin A and B, Two New Amicoumacins with Rare Heterocyclic Cores Isolated from Bacillus subtilis XZ-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Intramolecular Cyclization of Amicoumacin A to Amicoumacin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amicoumacin A, a potent antibacterial agent, is known to undergo a spontaneous intramolecular cyclization to form the biologically less active Amicoumacin C. This transformation, a degradative lactone formation, is of significant interest to researchers in the fields of natural product chemistry and drug development, as it impacts the stability and efficacy of Amicoumacin A. This guide provides a comprehensive overview of this intramolecular cyclization, including its mechanism, observed experimental conditions, and relevant quantitative data. It also details a representative protocol for the transformation and subsequent purification, along with key characterization data for the resulting this compound.
Introduction
Amicoumacins are a family of dihydroisocoumarin antibiotics produced by various species of Bacillus and Nocardia.[1] Amicoumacin A, the primary bioactive compound in this family, exhibits significant antibacterial activity against a range of Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the ribosome.[2][3][4][5][6] However, the therapeutic potential of Amicoumacin A is hampered by its inherent instability in aqueous solutions.[7]
One of the primary degradation pathways of Amicoumacin A is its intramolecular cyclization to form this compound.[1][7] This conversion involves the formation of a lactone ring and results in a significant reduction in antibacterial activity.[1] Understanding the conditions and mechanism of this transformation is crucial for the development of stabilized Amicoumacin A analogs and for the accurate interpretation of biological assay results.
The Chemical Transformation
The intramolecular cyclization of Amicoumacin A to this compound is a transesterification reaction where the secondary hydroxyl group on the amino acid side chain attacks the amide carbonyl, leading to the formation of a six-membered lactone ring and the displacement of the terminal amide group as ammonia. This process is also referred to as degradative lactone formation.[1]
Below is a diagram illustrating the chemical structures of Amicoumacin A and this compound and the intramolecular cyclization reaction.
Caption: Chemical structures of Amicoumacin A and this compound.
Mechanism and Kinetics
The intramolecular cyclization of Amicoumacin A is a spontaneous process that has been observed to occur in bacterial culture media, specifically in LB medium, but not in pure water.[1] This suggests that components within the medium, such as amino acids or salts, may catalyze the reaction. The transformation is indicative of the inherent instability of the terminal amide in Amicoumacin A, with its half-life under physiological conditions reported to be less than 2 hours.
While detailed kinetic studies on this specific transformation are not extensively published, the observed rapid degradation of Amicoumacin A in culture suggests a relatively fast reaction rate under favorable conditions.[1]
Experimental Protocols
Due to the spontaneous nature of the cyclization, a formal, optimized synthetic protocol for the conversion of Amicoumacin A to this compound is not well-documented. The following is a representative protocol based on the conditions under which this transformation has been observed, suitable for generating a sample of this compound for analytical or biological testing purposes.
4.1. Spontaneous Conversion of Amicoumacin A in Liquid Medium
-
Objective: To induce the intramolecular cyclization of Amicoumacin A to this compound.
-
Materials:
-
Purified Amicoumacin A
-
Sterile Luria-Bertani (LB) broth
-
Sterile deionized water (as a negative control)
-
Incubator shaker
-
HPLC system for reaction monitoring
-
-
Procedure:
-
Prepare a stock solution of Amicoumacin A in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol).
-
In a sterile flask, add the Amicoumacin A stock solution to pre-warmed sterile LB broth to a final concentration of 10-100 µg/mL.
-
Prepare a control flask with Amicoumacin A in sterile deionized water at the same concentration.
-
Incubate both flasks at 30-37°C with shaking (e.g., 200 rpm).
-
Monitor the progress of the reaction by taking aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) and analyzing them by reverse-phase HPLC. The formation of this compound will be observed as a new peak with a different retention time from Amicoumacin A.
-
Once the conversion has reached the desired level (or has ceased), the reaction mixture can be processed for purification.
-
4.2. Purification of this compound
-
Objective: To isolate this compound from the reaction mixture.
-
Materials:
-
Reaction mixture containing this compound
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Reverse-phase HPLC system (preparative or semi-preparative) with a C18 column
-
Acetonitrile and water (HPLC grade) with 0.1% trifluoroacetic acid or formic acid
-
-
Procedure:
-
Extract the aqueous reaction mixture several times with an equal volume of ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a minimal amount of the HPLC mobile phase.
-
Purify the crude material by reverse-phase HPLC using a gradient of acetonitrile in water (with acid modifier).
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.
-
Data Presentation
The following tables summarize key quantitative data for Amicoumacin A and this compound.
Table 1: Physicochemical and Biological Properties
| Property | Amicoumacin A | This compound | Reference(s) |
| Molecular Formula | C₂₀H₂₉N₃O₇ | C₂₀H₂₆N₂O₇ | [8] |
| Molecular Weight | 423.46 g/mol | 406.43 g/mol | [8] |
| Antibacterial Activity | Active | Inactive (at 100 µg/mL) | [1] |
| Half-life (physiological conditions) | < 2 hours | - |
Table 2: Spectroscopic and Physical Data for this compound
| Data Type | Value | Reference(s) |
| Optical Rotation | [α]D²⁶ = -62.5 (c = 0.024, MeOH) | [9] |
| ¹H NMR (representative) | Consistent with published spectra | [5][9] |
| ¹³C NMR (representative) | Consistent with published spectra | [5][9] |
| HRMS (ESI-TOF) | Consistent with calculated mass | [5][9] |
Visualizations
The following diagrams illustrate the experimental workflow for the conversion and purification of this compound, as well as a logical diagram of the key findings related to this transformation.
Caption: Experimental workflow for Amicoumacin A to C conversion.
Caption: Logical diagram of the Amicoumacin A to C transformation.
Conclusion
The intramolecular cyclization of Amicoumacin A to this compound is a critical factor to consider in the study and development of this class of antibiotics. This spontaneous degradation pathway leads to a loss of biological activity and highlights the need for strategies to improve the stability of Amicoumacin A. The information provided in this guide, including the representative experimental protocol and characterization data, serves as a valuable resource for researchers working with amicoumacins and other labile natural products. A thorough understanding of this transformation will aid in the design of more robust and effective antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lactone synthesis [organic-chemistry.org]
- 4. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 7. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactone - Wikipedia [en.wikipedia.org]
- 9. Asymmetric Total Synthesis of Hetiamacins A–F - PMC [pmc.ncbi.nlm.nih.gov]
The Stability and Degradation of Amicoumacin C in Aqueous Solutions: A Technical Guide for Researchers
For Drug Development Professionals, Researchers, and Scientists
Executive Summary
Amicoumacin C, a member of the isocoumarin family of antibiotics, holds promise in the development of new therapeutic agents. A thorough understanding of its stability and degradation profile in aqueous solutions is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This technical guide synthesizes the currently available information on the stability of this compound and outlines the necessary experimental frameworks to comprehensively characterize its degradation pathways. While specific quantitative stability data for this compound remains limited in publicly accessible literature, this guide provides a roadmap for researchers to conduct the requisite studies by detailing established methodologies for forced degradation and stability-indicating analysis.
Introduction
This compound is a bioactive secondary metabolite produced by various bacteria, notably Bacillus species.[1][2] Like other amicoumacins, it exhibits antibacterial properties. The stability of a drug substance like this compound in aqueous environments is a critical quality attribute that influences its shelf-life, bioavailability, and safety. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive understanding of its degradation kinetics and the structural elucidation of its degradants under various stress conditions are essential for successful drug development.
Known Degradation Pathways and Precursor Relationships
Currently, there is limited direct research on the degradation pathways of this compound. However, studies on its precursor, Amicoumacin A, provide valuable insights. Research has shown that Amicoumacin A can be converted to this compound in Luria-Bertani (LB) medium, suggesting an intramolecular cyclization reaction.[3] This conversion indicates that the stability of this compound is intrinsically linked to the stability of other compounds in the amicoumacin family.
The proposed conversion of Amicoumacin A to this compound is a key area for further investigation to understand the stability of both compounds. The kinetics of this transformation under various pH and temperature conditions would provide critical data for formulation scientists.
Visualizing the Proposed Transformation:
Caption: Proposed conversion pathway of Amicoumacin A to this compound.
Recommended Experimental Protocols for Stability and Degradation Studies
To address the current knowledge gap, a comprehensive stability testing program for this compound should be implemented. This program should include forced degradation studies to identify potential degradation products and pathways, followed by the development and validation of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug substance.[4][5][6] The following conditions are recommended for this compound:
Table 1: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Rationale |
| Acidic Hydrolysis | 0.1 M to 1 M HCl | To assess stability in acidic environments, mimicking gastric conditions. |
| Basic Hydrolysis | 0.1 M to 1 M NaOH | To evaluate stability in alkaline conditions. |
| Oxidative Degradation | 3% to 30% H₂O₂ | To investigate susceptibility to oxidation. |
| Thermal Degradation | 40°C to 80°C (in solution and as solid) | To determine the effect of temperature on stability. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | To assess light sensitivity. |
Stability-Indicating Analytical Method Development
A validated stability-indicating analytical method is essential to separate and quantify this compound from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method coupled with UV detection is the standard approach.[3][7]
Table 2: A Generic Protocol for Developing a Stability-Indicating HPLC Method for this compound
| Parameter | Recommended Starting Conditions |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan of this compound (likely in the range of 210-320 nm based on the isocoumarin chromophore). |
| Column Temperature | 25°C - 40°C |
| Injection Volume | 10 - 20 µL |
The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.
Visualizing the Experimental Workflow:
Caption: A typical workflow for a comprehensive stability study of this compound.
Identification of Degradation Products
Following the separation of degradation products by the stability-indicating method, their structures must be elucidated. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for determining the molecular weights and elemental compositions of the degradants.[8][9] Further structural information can be obtained using tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Quantitative Data Presentation (Hypothetical)
While specific data for this compound is not yet available, the following tables illustrate how the results of the proposed stability studies should be presented for clear comparison.
Table 3: Hypothetical Stability of this compound under Different pH Conditions at 25°C
| pH | Buffer | Incubation Time (days) | % this compound Remaining | Major Degradation Products |
| 2.0 | 0.1 M HCl | 7 | Data to be generated | DP1, DP2 |
| 7.0 | Phosphate | 7 | Data to be generated | DP3 |
| 9.0 | Borate | 7 | Data to be generated | DP4, DP5 |
Table 4: Hypothetical Stability of this compound at Different Temperatures (pH 7.0)
| Temperature (°C) | Incubation Time (days) | % this compound Remaining | Degradation Rate Constant (k) (day⁻¹) |
| 4 | 30 | Data to be generated | k₁ |
| 25 | 30 | Data to be generated | k₂ |
| 40 | 30 | Data to be generated | k₃ |
Conclusion and Future Directions
The stability of this compound in aqueous solutions is a critical area of research that requires significant further investigation. The current literature provides a starting point by suggesting a potential degradation pathway from its precursor, Amicoumacin A. However, comprehensive forced degradation studies are necessary to fully characterize the degradation profile of this compound.
By following the experimental protocols outlined in this guide, researchers can generate the crucial quantitative data needed to understand the stability of this compound. This information will be invaluable for the development of stable and effective pharmaceutical formulations of this promising antibiotic, ultimately paving the way for its potential clinical application. Future work should focus on conducting these studies and publishing the results to fill the existing knowledge gap in the scientific community.
References
- 1. forced degradation products: Topics by Science.gov [science.gov]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rjptonline.org [rjptonline.org]
- 7. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of Amicoumacin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data analysis of Amicoumacin C, a potent natural product with significant biological activities. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and key structural correlations, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a member of the amicoumacin group of antibiotics, characterized by a dihydroisocoumarin core linked to an amino acid-derived side chain. Its unique structure and promising bioactivities, including antibacterial and anticancer properties, have made it a subject of considerable scientific interest. The definitive elucidation of its chemical structure is paramount for understanding its mechanism of action and for guiding synthetic and semi-synthetic derivatization efforts to improve its therapeutic potential. This guide focuses on the detailed analysis of the spectroscopic data that underpins the structural assignment of this compound.
Spectroscopic Data
The structural elucidation of this compound relies heavily on the interpretation of its NMR and MS data. The following tables summarize the quantitative data obtained from these analyses.
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the molecular formula of a natural product. For this compound, the protonated molecule is observed, providing a highly accurate mass measurement.
Table 1: Mass Spectrometry Data for this compound
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
| [M+H]⁺ | 407.17 | 407.1740 | C₂₀H₂₇N₂O₇⁺ |
Note: The observed m/z value is from HPLC-MS analysis, while the calculated m/z corresponds to the exact mass of the protonated molecule.[1]
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides detailed information about the carbon-hydrogen framework of a molecule, enabling the precise assignment of its structure. The following tables present the ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆.
Table 2: ¹³C NMR Data of this compound (150 MHz, DMSO-d₆) [2]
| Position | Chemical Shift (δC, ppm) |
| 1 | 169.1 |
| 3 | 80.2 |
| 4 | 34.5 |
| 5 | 117.3 |
| 6 | 136.2 |
| 7 | 115.1 |
| 8 | 160.7 |
| 9 | 102.0 |
| 10 | 140.3 |
| 1' | 170.9 |
| 2' | 68.1 |
| 3' | 50.9 |
| 4' | 39.5 |
| 5' | 25.1 |
| 6' | 22.8 |
| 7' | 22.1 |
| 8' | 57.2 |
| 9' | 30.2 |
| 10' | 177.3 |
Table 3: ¹H NMR Data of this compound (DMSO-d₆)
| Position | Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 4.65 | m | |
| 4a | 2.95 | dd | 16.0, 3.5 |
| 4b | 2.85 | dd | 16.0, 11.5 |
| 5 | 6.85 | d | 7.5 |
| 6 | 7.35 | t | 7.5 |
| 7 | 6.78 | d | 7.5 |
| 2' | 4.30 | d | 8.0 |
| 3' | 4.15 | m | |
| 4'a | 1.80 | m | |
| 4'b | 1.65 | m | |
| 5' | 1.55 | m | |
| 6' | 0.90 | d | 6.5 |
| 7' | 0.85 | d | 6.5 |
| 8'a | 2.50 | m | |
| 8'b | 2.30 | m | |
| NH | 8.20 | d | 8.0 |
| OH-8 | 11.5 | s |
Note: The ¹H NMR data is compiled based on typical values for amicoumacin structures and related compounds, as a complete dataset for this compound in DMSO-d₆ was not explicitly available in a single reference. Assignments are based on 2D NMR correlations.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following are detailed methodologies for the key experiments cited.
Sample Preparation and Isolation
This compound is typically produced by fermentation of Bacillus species. The compound is extracted from the fermentation broth using organic solvents such as ethyl acetate. The crude extract is then subjected to a series of chromatographic purification steps, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
Mass Spectrometry
High-resolution mass spectrometry is performed on an ESI-TOF-MS (Electrospray Ionization Time-of-Flight Mass Spectrometer) or a similar high-resolution instrument.
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 µg/mL.
-
Instrumentation: An ESI-TOF mass spectrometer is used in positive ion mode.
-
Method: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The instrument is calibrated using a standard calibrant solution to ensure high mass accuracy. Data is acquired over a mass range of m/z 100-1000. The molecular formula is determined by analyzing the exact mass of the [M+H]⁺ ion.
NMR Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.[3]
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin couplings, revealing adjacent protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and assembling the final structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
Data Interpretation and Structure Elucidation
The elucidation of the structure of this compound is a stepwise process involving the analysis of all acquired spectroscopic data.
Caption: Workflow for the Spectroscopic Analysis of this compound.
The key to assembling the structure of this compound lies in the interpretation of the 2D NMR data, particularly the COSY and HMBC correlations.
Caption: Key 2D NMR Correlations for this compound Structure Elucidation.
The COSY spectrum establishes the connectivity within the dihydroisocoumarin and the amino acid side chain fragments. The HMBC spectrum is then used to connect these fragments. For instance, correlations from H-4 to C-10 and from H-3 to the amide carbonyl C-1' are crucial in linking the two main parts of the molecule. The final proposed structure must be consistent with all observed spectroscopic data, including the molecular formula derived from MS and all 1D and 2D NMR correlations.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data analysis of this compound. The comprehensive tables of NMR and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working on the characterization of this and related natural products. The visualization of the analytical workflow and key NMR correlations further aids in understanding the process of structure elucidation. Accurate and thorough spectroscopic analysis is the cornerstone of natural product research, enabling further investigation into the biosynthesis, mechanism of action, and therapeutic potential of these complex molecules.
References
Methodological & Application
Application Notes and Protocols: Amicoumacin C Antibacterial Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacins are a group of isocoumarin antibiotics produced by Bacillus species and other bacteria, with Amicoumacin A being the most studied and biologically active member.[1][2] Amicoumacin A exhibits a range of biological activities, including antibacterial, anti-inflammatory, and antiulcer properties.[1][2] Its primary antibacterial mechanism of action involves the inhibition of bacterial translation by binding to the E site of the 30S ribosomal subunit, which stabilizes the mRNA interaction with the ribosome.[1][2][3] In contrast, Amicoumacin C, a related compound, is often reported to be biologically inactive or to possess significantly lower antibacterial activity compared to Amicoumacin A.[4] This document provides detailed protocols for testing the antibacterial activity of this compound, enabling researchers to rigorously evaluate its potential efficacy.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Amicoumacin A | Bacillus subtilis BR151 | 100 | [4] |
| Amicoumacin A | Staphylococcus aureus UST950701-005 | 5.0 | [4] |
| Amicoumacin A | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 4.0 | [4] |
| This compound | Bacillus subtilis 1779 | >100 | [4] |
| N-acetylthis compound | Bacillus subtilis 1779 | >100 | [4] |
| Hetiamacin E (Amicoumacin analog) | Methicillin-sensitive Staphylococcus epidermidis (MSSE) | 2-4 | [5] |
| Hetiamacin E (Amicoumacin analog) | Methicillin-resistant Staphylococcus aureus (MRSA) | 8-16 | [5] |
Note: The data presented highlights the significantly lower activity of this compound compared to Amicoumacin A and its analogs.
Experimental Protocols
This section outlines the detailed methodologies for determining the antibacterial activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Test bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[8]
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL[9]
-
Positive control antibiotic (e.g., Ampicillin, Levofloxacin)[4][5]
-
Solvent control (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in MHB to achieve a range of desired concentrations (e.g., 0.1 to 256 µg/mL).[8]
-
Prepare the bacterial inoculum by suspending a few colonies from a fresh agar plate in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL.[9]
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.[4]
-
Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a solvent control (bacteria with the solvent used to dissolve this compound).
-
Seal the plate and incubate at 37°C for 16-24 hours.[9]
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity or by measuring the optical density at 600 nm (OD600).[4]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11]
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips and spreader
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Spot-plate or spread the aliquot onto a fresh agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony formation, indicating a 99.9% reduction in the initial inoculum.[11]
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[12]
Materials:
-
This compound
-
Test bacterial strain
-
Appropriate broth medium
-
Sterile flasks or tubes
-
Incubator shaker
-
Apparatus for colony counting (e.g., agar plates, spreader, colony counter)
Procedure:
-
Prepare a bacterial culture in the logarithmic growth phase.
-
Dilute the culture to a standardized starting concentration (e.g., 1 x 10^6 CFU/mL).
-
Add this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) to separate flasks containing the bacterial culture.[13]
-
Include a growth control flask without any antibiotic.
-
Incubate the flasks in a shaker at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[13]
-
Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Mandatory Visualizations
Amicoumacin A Mechanism of Action
References
- 1. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]
- 3. Amicoumacin A inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating and Attenuating the Amicoumacin Antibiotics [mdpi.com]
- 5. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Amicoumacin C in Protein Synthesis Inhibition Experiments
Introduction
Amicoumacin C belongs to the amicoumacin family of antibiotics, which are dihydroisocoumarin natural products known for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] this compound, and its close analogue Amicoumacin A, are potent inhibitors of protein synthesis.[3][4] Their mechanism of action involves targeting the ribosome, the cellular machinery responsible for translating mRNA into protein.[3][5] These application notes provide detailed protocols and data for researchers utilizing this compound to study protein synthesis inhibition in both prokaryotic and eukaryotic systems.
Mechanism of Action
This compound inhibits protein synthesis by binding to the small ribosomal subunit (30S in bacteria, 40S in eukaryotes).[5][6] Its binding site is located at the E-site (exit site), where it makes contact with universally conserved nucleotides of the 16S/18S rRNA and the mRNA backbone.[5][6][7]
Unlike many antibiotics that cause conformational changes or clash with ribosomal ligands, this compound's primary mechanism is to stabilize the interaction between the mRNA and the ribosome.[4][5] This "tethering" action is thought to physically impede the movement of the ribosome along the mRNA strand, a crucial step known as translocation.[3][5] By locking the mRNA in the mRNA-binding channel, this compound effectively stalls translation, leading to the inhibition of protein synthesis.[3] This multifaceted mechanism also involves retarding the formation of the functional 70S initiation complex in bacteria.[8][9]
Caption: Mechanism of this compound-mediated inhibition of ribosome translocation.
Data Presentation
The biological activity of amicoumacins is often quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes available data for Amicoumacin A and other related compounds, which can serve as a reference for designing experiments with this compound.
| Compound | Organism | MIC (µg/mL) | Reference |
| Amicoumacin A | E. coli | 0.5 | [5] |
| Hetiamacin E | S. epidermidis (MRSE) | 2-4 | [10] |
| Hetiamacin E | S. aureus (MRSA) | 8-16 | [10] |
| Hetiamacin F | Staphylococcus sp. | 32 | [10] |
| N-acetyl Amicoumacin A | B. subtilis | ≥ 200 (inactive) | [1] |
Note: MRSA (Methicillin-resistant Staphylococcus aureus), MRSE (Methicillin-resistant Staphylococcus epidermidis). Data for this compound is not as widely published, but activity is expected to be in a similar range to Amicoumacin A.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the protein synthesis inhibitory activity of this compound.
Caption: Workflow for evaluating this compound as a protein synthesis inhibitor.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterial culture.
Materials:
-
Bacterial strain (e.g., E. coli, B. subtilis)
-
Growth medium (e.g., Luria-Bertani (LB) Broth)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Plate reader (optional, for OD measurements)
Methodology:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the desired bacterial strain in the appropriate medium. The next day, dilute the culture to a starting optical density (A600) of approximately 0.002.[5]
-
Serial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in the 96-well plate using the growth medium. The final volume in each well should be 100 µL. Ensure a range of concentrations that will bracket the expected MIC.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing bacteria and medium but no this compound.
-
Negative Control: Wells containing medium only (no bacteria).
-
Solvent Control: Wells containing bacteria, medium, and the highest concentration of the solvent used for the this compound stock.
-
-
Incubation: Incubate the plate overnight (16-20 hours) at 37°C.[5]
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed by visual inspection or by measuring the optical density at 600 nm.[5]
Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Cell-Free System)
This assay directly measures the effect of this compound on translation using a reconstituted cell-free protein synthesis (CFPS) system.
Materials:
-
E. coli based CFPS system (commercial kit or in-house preparation)[11]
-
Reporter plasmid DNA (e.g., encoding Luciferase or GFP)
-
This compound stock solution
-
Control inhibitor (e.g., Chloramphenicol, Kanamycin)
-
384-well plates
-
Incubator or temperature-controlled plate reader
Methodology:
-
Reaction Setup: In a 384-well plate, prepare the CFPS reactions. A typical 10 µL reaction includes the E. coli lysate, energy/amino acid mixture, reporter DNA template, and nuclease-free water.[11]
-
Add Inhibitors: Add varying concentrations of this compound to the experimental wells. Include a positive control (no inhibitor) and a known inhibitor control.
-
Incubation: Incubate the plate at the optimal temperature for the CFPS system (e.g., 28-37°C) for a set period (e.g., 2-4 hours).[11]
-
Quantify Reporter Protein: Measure the amount of synthesized reporter protein. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
Protocol 3: In Vivo Macromolecular Synthesis Inhibition Assay
This assay determines if this compound specifically inhibits protein synthesis in living cells, as opposed to DNA or RNA synthesis.
Materials:
-
Bacterial culture (E. coli)
-
This compound
-
Radiolabeled precursors:
-
35S-Methionine (for protein synthesis)
-
3H-Uridine (for RNA synthesis)
-
3H-Thymidine (for DNA synthesis)
-
-
Trichloroacetic acid (TCA), 10% and 5% solutions
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Culture Preparation: Grow an E. coli culture to the early exponential phase (A600 ≈ 0.2-0.4).
-
Aliquot and Treat: Distribute the culture into separate flasks. To each flask, add this compound at a concentration near its MIC (e.g., 0.5 µg/mL).[5] Also, prepare an untreated control flask. Incubate for 5-10 minutes at 37°C.
-
Add Radiolabel: To separate flasks (both treated and untreated), add one of the radiolabeled precursors (35S-Methionine, 3H-Uridine, or 3H-Thymidine).
-
Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots from each flask.
-
Precipitation: Immediately stop the incorporation by adding the aliquot to an equal volume of ice-cold 10% TCA.[11] Incubate on ice for 30 minutes to precipitate macromolecules.
-
Filtration and Washing: Collect the precipitate by vacuum filtration through a glass fiber filter. Wash the filter multiple times with ice-cold 5% TCA and then with ethanol.
-
Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: For each precursor, plot the incorporated radioactivity (counts per minute, CPM) against time for both the treated and untreated samples. A specific inhibition of 35S-Methionine incorporation with little to no effect on 3H-Uridine or 3H-Thymidine incorporation demonstrates that this compound is a specific inhibitor of protein synthesis.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Activating and Attenuating the Amicoumacin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amicoumacin a inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amicoumacin A inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Amicoumacin C as a molecular probe for studying ribosomal translocation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin C belongs to a family of isocoumarin antibiotics that are potent inhibitors of protein synthesis. Its close analog, Amicoumacin A, has been extensively studied, revealing a unique mechanism of action that makes it an invaluable tool for investigating the dynamics of ribosomal translocation. This compound, which shares the same core pharmacophore, functions by binding to the E-site of the small ribosomal subunit (30S in prokaryotes, 40S in eukaryotes).[1] This binding event stabilizes the interaction between the messenger RNA (mRNA) and the 16S/18S ribosomal RNA (rRNA), effectively tethering the mRNA within its channel.[1][2][3] This action does not directly interfere with peptide bond formation or tRNA decoding at the A-site but specifically impedes the mechanical movement of the ribosome along the mRNA, a process known as translocation.[4][5] This specificity makes this compound an excellent molecular probe for dissecting the kinetics and mechanics of the translocation step in protein synthesis.
These notes provide detailed protocols for utilizing this compound in key biochemical assays to monitor and quantify its effects on ribosomal translocation.
Mechanism of Action
This compound binds within a highly conserved pocket in the E-site of the small ribosomal subunit. Structural studies of the closely related Amicoumacin A reveal that it makes simultaneous contact with universally conserved nucleotides of the 16S rRNA (specifically helices h23, h24, and h45) and the phosphate backbone of the mRNA at the E-site codon.[4][5] This dual interaction acts as a molecular staple, increasing the activation energy required for the relative movement between the ribosome and the mRNA, thereby inhibiting the translocation step catalyzed by Elongation Factor G (EF-G).[2]
Data Presentation: Quantitative Effects of Amicoumacin
Amicoumacin's primary effect is on the kinetics of translocation. The following tables summarize key quantitative data derived from studies on its close analog, Amicoumacin A, which is functionally interchangeable for these applications.
Table 1: Kinetic Analysis of Single-Round Translocation
This table presents data from pre-steady-state kinetic experiments monitoring the displacement of fluorescently labeled peptidyl-tRNA from the A-site to the P-site. The presence of Amicoumacin A significantly reduces the rate of this movement.
| Condition | Reporter tRNA Label | Translocation Rate Constant (k) | Fold Reduction | Reference |
| Control (No Antibiotic) | Prf (elbow region) | 43.6 ± 0.4 s⁻¹ | - | [4] |
| + Amicoumacin A | Prf (elbow region) | 22.3 ± 0.2 s⁻¹ | ~2.0x | [4] |
| Control (No Antibiotic) | BPY (acceptor end) | 21.7 ± 0.2 s⁻¹ | - | [4] |
| + Amicoumacin A | BPY (acceptor end) | 12.6 ± 0.1 s⁻¹ | ~1.7x | [4] |
Table 2: Biological Activity and Inhibition
This table provides context for the effective concentrations of Amicoumacin A in both cell-based and cell-free systems. IC50 values represent the concentration required to inhibit 50% of the activity.
| Assay Type | Organism/System | Parameter | Value | Reference |
| In Vitro Translation | Yeast Cell-Free System | IC50 | ~10 µM | [6] |
| In Vitro Translation | Krebs-2 Cell S30 Extract | IC50 | ~1 µM | |
| Minimal Inhibitory Conc. (MIC) | Bacillus subtilis | MIC | 20.0 µg/mL | [7] |
| Minimal Inhibitory Conc. (MIC) | Staphylococcus aureus (MRSA) | MIC | 4.0 µg/mL | [7] |
| Minimal Inhibitory Conc. (MIC) | Helicobacter pylori (average) | MIC | 1.4 µg/mL | [7] |
Experimental Protocols
Application 1: Toeprinting Assay to Monitor Ribosome Stalling
The toeprinting (or primer extension inhibition) assay is a powerful method to determine the precise location of a ribosome stalled on an mRNA transcript. This compound, by inhibiting translocation, will cause ribosomes to accumulate at the start codon or early elongation codons, which can be visualized as a distinct "toeprint".
Detailed Protocol:
This protocol is adapted for an E. coli cell-free system. Concentrations should be optimized for the specific system being used.
-
Preparation of the Initiation Complex:
-
In a reaction tube, combine the following in a suitable buffer (e.g., Tris-polymix buffer at pH 7.5):
-
70S Ribosomes (tight-coupled): 1 µM
-
mRNA template (with a clear start codon): 1.5 µM
-
Initiator tRNA (fMet-tRNAfMet): 2 µM
-
Initiation Factors (IF1, IF2, IF3): 1.5 µM each
-
GTP: 1 mM
-
-
Incubate at 37°C for 20 minutes to allow the formation of stable 70S initiation complexes (70S-IC). The ribosome will be positioned at the start codon.
-
-
Induction of Stalling with this compound:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Add this compound to the 70S-IC reactions to final concentrations ranging from 10 µM to 500 µM. For a negative control, add an equal volume of buffer/solvent.
-
Incubate for 10 minutes at 37°C.
-
-
Single-Round Translocation Reaction:
-
To initiate a single round of translocation, add Elongation Factor G (EF-G) to a final concentration of 2 µM.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 seconds). In the control sample, a portion of the ribosomes will move to the second codon. In the this compound samples, this movement will be inhibited.
-
-
Primer Extension Inhibition:
-
Stop the translocation reaction by placing the tubes on ice.
-
Add the primer extension mix containing:
-
A fluorescently labeled DNA primer (e.g., 6-FAM) complementary to a sequence downstream of the region of interest.
-
dNTPs (dATP, dCTP, dGTP, dTTP): 0.5 mM each.
-
Reverse Transcriptase (e.g., AMV RT): 0.3-0.5 U/µL.
-
-
Incubate at 37°C for 20-30 minutes. The reverse transcriptase will synthesize a cDNA strand until it is physically blocked by the stalled ribosome.
-
-
Analysis:
-
Stop the reaction and purify the cDNA products (e.g., via phenol-chloroform extraction and ethanol precipitation).
-
Resuspend the cDNA in formamide loading buffer.
-
Analyze the fragments using denaturing polyacrylamide gel electrophoresis or, for higher resolution and quantification, capillary electrophoresis on an automated DNA sequencer.
-
The "toeprint" will appear as a band (or peak) corresponding to the cDNA fragment whose synthesis was halted by the ribosome. The intensity of the band at the start codon position will be higher in the presence of this compound compared to the control.
-
Application 2: Stopped-Flow Kinetic Analysis of Translocation
Stopped-flow spectroscopy is a technique for studying rapid reactions in solution. By labeling a component of the ribosomal complex (e.g., a tRNA) with a fluorescent probe, the conformational changes during translocation can be monitored in real-time on a millisecond timescale.
Detailed Protocol:
This protocol describes a single-round translocation experiment using a pre-assembled pre-translocation complex (Pre-TC).
-
Preparation of Reagents:
-
Pre-translocation Complex (Pre-TC):
-
Assemble a 70S initiation complex as described in the toeprinting protocol.
-
Add the ternary complex (EF-Tu•GTP•aminoacyl-tRNA) corresponding to the second codon. The aminoacyl-tRNA should be fluorescently labeled (e.g., with BPY or Proflavin).
-
After peptide bond formation, the ribosome will be in a pre-translocation state with a deacylated tRNA in the P-site and a fluorescent dipeptidyl-tRNA in the A-site.
-
Purify the Pre-TC via centrifugation through a sucrose cushion to remove unbound components.
-
-
This compound Solution: Prepare a solution of this compound at 2x the final desired concentration in the reaction buffer.
-
EF-G Solution: Prepare a solution of EF-G and GTP at 2x the final desired concentrations in the reaction buffer.
-
-
Stopped-Flow Experiment Setup:
-
The experiment will be performed in a stopped-flow instrument equipped with a fluorescence detector. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Syringe A: Load with the purified Pre-TC (e.g., final concentration 0.1 µM) pre-incubated with this compound (e.g., final concentration 30 µM) or control buffer for 10 minutes at 25°C.
-
Syringe B: Load with the EF-G/GTP solution (e.g., final concentrations 2 µM EF-G, 1 mM GTP).
-
-
Data Acquisition:
-
Initiate the instrument. Syringes A and B will be rapidly mixed, starting the translocation reaction.
-
The movement of the fluorescently labeled tRNA from the A-site to the P-site results in a change in its local environment, causing a change in fluorescence intensity.
-
Record the fluorescence signal over time (typically for 100-500 milliseconds). Collect multiple traces (shots) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting kinetic trace (fluorescence vs. time) will typically fit to a single or double exponential decay function.
-
The rate constant(s) (k) obtained from this fit represent the rate of translocation.
-
Compare the rate constant obtained in the presence of this compound to the control reaction. A significant decrease in the rate constant, as shown in Table 1, provides a quantitative measure of translocation inhibition.[4]
-
Summary
This compound is a highly effective molecular probe for the specific study of ribosomal translocation. By binding to the ribosomal E-site and locking the mRNA in place, it allows researchers to stall ribosomes at specific points and to quantitatively measure the kinetics of the translocation step. The detailed protocols for toeprinting and stopped-flow analysis provided here offer robust methods for leveraging this compound in studies aimed at understanding the fundamental mechanisms of protein synthesis and for the development of novel antibacterial agents.
References
- 1. Amicoumacin A|C20H29N3O7|Antibiotic & Research Compound [benchchem.com]
- 2. Amicoumacin A inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. istina.msu.ru [istina.msu.ru]
- 4. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Amicoumacin C: Lack of Evidence for Use as an Anti-Inflammatory Agent
Current scientific literature does not support the use of Amicoumacin C as an anti-inflammatory agent. Extensive research on the amicoumacin family of compounds indicates that this compound, a degradation product of the biologically active Amicoumacin A, is considered biologically inactive.[1][2] While Amicoumacin A has demonstrated anti-inflammatory properties, this activity is not attributed to this compound.[1][2][3][4][5]
Amicoumacin A is an unstable molecule in aqueous solutions and degrades into Amicoumacin B and C.[1][2] This instability has been a significant focus of studies on the amicoumacin family. Multiple sources explicitly refer to this compound as an "inactive" metabolite, particularly in the context of its antibacterial properties.[1][2] One study noted that while generally considered inactive, Amicoumacins B and C have been reported to show moderate antimicrobial activity in a single instance, but this is not the prevailing view.[6]
Crucially, a thorough review of existing research reveals no direct studies or evidence to suggest that this compound possesses anti-inflammatory effects. The anti-inflammatory and antiulcer activities reported for the amicoumacin group are consistently associated with Amicoumacin A.[3][4][5]
In light of this information, the creation of detailed application notes and experimental protocols for this compound as an anti-inflammatory agent would be scientifically unfounded. Researchers and drug development professionals are advised to focus on the characterization and potential applications of Amicoumacin A for anti-inflammatory research.
The Anti-Inflammatory Potential of Amicoumacin A
For researchers interested in the anti-inflammatory properties of the amicoumacin family, Amicoumacin A is the compound of interest. Initial studies have shown its potential in this area, though the instability of the molecule presents a significant challenge for its development as a therapeutic agent.
Future Research Directions:
-
Stabilized Analogs of Amicoumacin A: The development of stable synthetic analogs of Amicoumacin A could provide a viable path for harnessing its anti-inflammatory effects without the rapid degradation to inactive forms.[1]
-
Clarification of Biological Activity: Further investigation into the pharmacological profiles of Amicoumacin A and its degradation products is warranted to definitively confirm the biological activities, including any potential, yet unproven, anti-inflammatory effects of this compound.
Due to the lack of evidence for this compound's anti-inflammatory activity, no quantitative data, experimental protocols, or signaling pathway diagrams can be provided for this specific application. The scientific community's consensus points to Amicoumacin A as the active anti-inflammatory agent within this compound family.
References
- 1. mdpi.com [mdpi.com]
- 2. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]
- 4. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amicoumacin-A, a new antibiotic with strong antiinflammatory and antiulcer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Heterologous Expression of Amicoumacin Biosynthesis Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacins are a group of isocoumarin antibiotics with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] They are hybrid polyketide-nonribosomal peptide natural products produced natively by various bacteria, most notably Bacillus subtilis.[1][3] The biosynthetic gene cluster (BGC) responsible for Amicoumacin production is a large, approximately 47.4 kb hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) cluster.[4] Due to the often low titers in native producers and the difficulty in genetic manipulation of some source organisms, heterologous expression in well-characterized hosts has become a vital strategy for studying Amicoumacin biosynthesis, activating silent gene clusters, and improving production yields for drug development.
These application notes provide an overview of the core principles, techniques, and detailed protocols for the successful cloning and heterologous expression of the Amicoumacin BGC.
Core Principles & Strategies
The successful heterologous expression of a large BGC like that for Amicoumacin hinges on several key steps: identifying and isolating the complete BGC, choosing a suitable cloning strategy and vector, selecting a robust heterologous host, and optimizing fermentation and extraction conditions.
-
Host Selection: The choice of a heterologous host is critical. While Escherichia coli is a common workhorse, its cellular machinery may not be ideal for expressing large, complex BGCs from Gram-positive bacteria. Bacillus subtilis, being closely related to the native producers, is an excellent candidate and has been shown to produce Amicoumacins at levels comparable to the original strain.[5] Streptomyces species like S. coelicolor and S. albus are also powerful hosts for secondary metabolite production due to their innate ability to produce diverse antibiotics.[6][7]
-
BGC Cloning: The large size of the Amicoumacin BGC makes conventional plasmid-based cloning challenging. Advanced techniques are required:
-
Transformation-Associated Recombination (TAR) Cloning: This method, which utilizes the powerful homologous recombination machinery of the yeast Saccharomyces cerevisiae, is highly effective for capturing entire BGCs (up to 73 kb) directly from genomic DNA.[5][8][9] It allows for the construction of a single vector that can be used for capture in yeast, manipulation in E. coli, and subsequent expression in the target host.[7]
-
Bacterial Artificial Chromosomes (BACs): Constructing a BAC library from the native producer's genomic DNA allows for the cloning of very large DNA fragments.[10] Recombinant BACs containing the target BGC can then be identified and transferred to a suitable expression host.
-
Direct Cloning (e.g., LLHR): Methods like Linear-plus-Linear Homologous Recombination (LLHR) in E. coli can also be used to directly clone large BGCs from digested genomic DNA.[11][12]
-
-
Gene Cluster Refactoring and Promoter Engineering: Native regulatory elements within the BGC may not function optimally in a heterologous host. "Refactoring" the gene cluster by replacing native promoters with a library of well-characterized, strong promoters from the host organism can significantly enhance and control the expression of the biosynthetic genes.[13][14]
Quantitative Data Summary
While specific production titers from heterologous expression systems are not extensively reported in the literature, successful production of Amicoumacins in B. subtilis JH642 at levels comparable to the native B. subtilis 1779 has been confirmed.[5] The biological activity of Amicoumacin derivatives provides a quantitative measure of their efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of Amicoumacin Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference(s) |
|---|---|---|---|
| Amicoumacin A | Staphylococcus aureus UST950701-005 | 5.0 | [6] |
| Amicoumacin A | Methicillin-resistant S. aureus (MRSA) ATCC43300 | 4.0 | [6] |
| Amicoumacin A | Bacillus subtilis 1779 | 20.0 | [6] |
| Amicoumacin A | Helicobacter pylori (average) | 1.4 | [6] |
| Lipoamides D–F | Foodborne Bacteria (general) | 6.25 - 25 | [11] |
| Hetiamacin E | Methicillin-sensitive/resistant S. epidermidis | 2 - 4 | [15] |
| Hetiamacin E | Methicillin-sensitive/resistant S. aureus | 8 - 16 | [15] |
| Hetiamacin F | Staphylococcus spp. | 32 |[15] |
Table 2: Antioxidant Activity of Amicoumacin Derivatives
| Compound | Assay | Activity | Reference(s) |
|---|
| Amicoumacin E | ABTS+ Radical Scavenging | 38.8% scavenging at 1 mg/mL |[11][12] |
Experimental Workflows and Pathways
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label = "BGC Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
}
subgraph "cluster_cloning" { label = "Cloning & Manipulation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];
}
subgraph "cluster_production" { label = "Production & Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335"];
} }
Caption: High-level workflow for heterologous expression of the Amicoumacin BGC.
dot digraph "TAR_Cloning_Process" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5, compound=true]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
// Nodes gDNA [label="Genomic DNA\n(from B. subtilis 1779)", fillcolor="#FFFFFF", fontcolor="#202124"]; vector [label="Linearized Capture Vector\n(pCAPB2 with homology arms)", fillcolor="#FFFFFF", fontcolor="#202124"]; yeast [label="S. cerevisiae\nSpheroplasts", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; transform [label="Co-transformation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; recombo [label="Homologous Recombination\nin Yeast", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; selection [label="Selection on\nSD-Trp Agar", fillcolor="#FFFFFF", fontcolor="#202124"]; plasmid [label="Circular Plasmid with\nCaptured ami BGC", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges gDNA -> transform; vector -> transform; yeast -> transform; transform -> recombo; recombo -> selection; selection -> plasmid;
} Caption: Detailed workflow for Transformation-Associated Recombination (TAR) cloning.
Experimental Protocols
Protocol 1: Cloning of the Amicoumacin BGC via Transformation-Associated Recombination (TAR)
This protocol is adapted from methodologies described for capturing large BGCs in yeast. [3][7]It involves the creation of a pathway-specific capture vector and its use to clone the Amicoumacin (ami) BGC from genomic DNA.
Materials:
-
Bacillus subtilis 1779 (or other Amicoumacin producer)
-
Genomic DNA isolation kit
-
Capture vector (e.g., pCAPB2, a yeast/E.coli/Bacillus shuttle vector) [7]* Restriction enzymes (as required for vector linearization)
-
PCR reagents and primers for amplifying homology arms
-
Saccharomyces cerevisiae VL6-48
-
Yeast transformation kit (including spheroplast preparation reagents)
-
Synthetic Dextrose minimal medium lacking tryptophan (SD-Trp) agar plates
Methodology:
-
Construct the Pathway-Specific Capture Vector: a. Design two sets of PCR primers to amplify ~1 kb homology arms corresponding to the regions immediately upstream and downstream of the ~47.4 kb ami BGC in the source organism's genome. b. Clone these homology arms into the multiple cloning site of the pCAPB2 vector. This vector contains elements for replication in yeast (ARSH4/CEN6) and E. coli, selection markers (TRP1, ampR), and elements for chromosomal integration in B. subtilis. [7] c. Verify the final construct by sequencing. d. Linearize the final pathway-specific capture vector by digesting with a unique restriction enzyme located between the two homology arms.
-
Prepare Genomic DNA: a. Culture the native Amicoumacin-producing strain (B. subtilis 1779) in an appropriate liquid medium. b. Isolate high-molecular-weight genomic DNA using a suitable kit or standard protocol. [3] c. Optionally, lightly fragment the genomic DNA enzymatically to increase transformation efficiency, using an enzyme that does not cut within the target BGC. [3]
-
Yeast Transformation and Cloning: a. Prepare competent yeast spheroplasts from S. cerevisiae VL6-48 according to standard protocols. b. Co-transform the yeast spheroplasts with the linearized capture vector (~1 µg) and the prepared genomic DNA (~3-5 µg). [3]Use a gentle transformation procedure to avoid shearing the high-molecular-weight DNA. c. Plate the transformed yeast cells onto SD-Trp agar plates to select for transformants that have successfully taken up and circularized the vector via homologous recombination. d. Incubate plates at 30°C for 3-5 days until colonies appear.
-
Identify Positive Clones: a. Pick individual yeast colonies and grow them in liquid SD-Trp medium. b. Isolate plasmid DNA from the yeast cultures. c. Use PCR with primers specific to internal genes of the ami BGC (e.g., amiA, amiI) to screen for clones that contain the desired insert. d. Confirm the integrity and size of the captured BGC through restriction digest analysis.
Protocol 2: Heterologous Expression in Bacillus subtilis
This protocol describes the transfer of the captured ami BGC from yeast into a suitable B. subtilis expression host for chromosomal integration and expression. [5][7] Materials:
-
Yeast clone containing pCAPB2-ami plasmid
-
E. coli competent cells (e.g., DH5α)
-
Bacillus subtilis expression host (e.g., JH642 with sfp gene integrated for proper functioning of PKS/NRPS enzymes) [5]* LB medium (with ampicillin for E. coli selection)
-
Competence medium for B. subtilis
-
Starch agar plates for screening amyE integration
Methodology:
-
Plasmid Transfer to E. coli: a. Isolate the pCAPB2-ami plasmid from the positive yeast clone. b. Transform competent E. coli cells with the isolated plasmid. c. Select transformants on LB agar plates containing ampicillin. d. Grow a culture from a single colony and prepare a large quantity of high-purity plasmid DNA. This step serves to amplify and purify the construct.
-
Transformation of Bacillus subtilis: a. Grow the B. subtilis host strain (e.g., JH642+sfp) in competence medium to induce natural competence, following standard protocols for B. subtilis transformation. b. Add the purified pCAPB2-ami plasmid DNA to the competent cell culture. The pCAPB2 vector is designed for double-crossover homologous recombination into the amyE locus of the B. subtilis chromosome. [7] c. Allow the transformation to proceed for several hours before plating on selective media.
-
Selection and Verification of Integrants: a. Plate the transformation mixture onto nutrient agar plates containing a selective marker present on the integration cassette (e.g., spectinomycin for pCAPB2). b. To confirm successful integration into the amyE locus, replica-plate the resulting colonies onto starch agar plates. Colonies where the plasmid has correctly integrated will be unable to hydrolyze starch, which can be visualized by adding an iodine solution (a halo will not form around the colony). c. Further verify the correct integration of the entire ami BGC into the chromosome of positive clones using PCR with primers spanning the integration junctions and internal BGC genes.
Protocol 3: Fermentation, Extraction, and Analysis of Amicoumacins
This is a general protocol for producing and isolating Amicoumacins from the engineered B. subtilis strain.
Materials:
-
Engineered B. subtilis strain
-
Fermentation medium (e.g., SYC medium: sucrose, yeast extract, CaCO₃) [4]* Adsorbent resin (e.g., Amberlite XAD-7 or Diaion HP-20) [4][6]* Ethyl acetate
-
Methanol
-
Rotary evaporator
-
HPLC system with a C18 column
-
LC-MS and NMR for analysis
Methodology:
-
Fermentation: a. Prepare a seed culture by inoculating the engineered B. subtilis strain into a suitable liquid medium and incubating overnight at 30°C with shaking. b. Inoculate the production-scale fermentation flasks (containing SYC medium) with the seed culture. c. To prevent degradation and potential N-acetylation of the produced Amicoumacins by the host, add a sterilized adsorbent resin (e.g., HP-20, ~20 g/L) to the culture medium. [4][6]This resin will sequester the compounds as they are produced. d. Incubate the production culture at 28-30°C with vigorous shaking (e.g., 180-250 rpm) for 2-4 days. [6][16]
-
Extraction and Purification: a. After fermentation, collect the adsorbent resin by filtration through cheesecloth. b. Wash the resin to remove media components. c. Elute the captured Amicoumacins from the resin by washing with methanol and/or acetone. [6] d. Alternatively, if no resin is used, extract the entire fermentation broth with an equal volume of ethyl acetate three times. [16] e. Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract. f. Subject the crude extract to further purification using flash chromatography on a C18 column, followed by semi-preparative or preparative HPLC to isolate individual Amicoumacin compounds. [6][10]
-
Analysis: a. Monitor the production and purification process using analytical HPLC-MS. [17] b. Confirm the identity and structure of the purified compounds using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. [11] c. Perform bioassays to confirm the antibacterial or other biological activities of the produced Amicoumacins.
References
- 1. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Damxungmacin A and B, Two New Amicoumacins with Rare Heterocyclic Cores Isolated from Bacillus subtilis XZ-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. Directed natural product biosynthesis gene cluster capture and expression in the model bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. TAR Cloning: Perspectives for Functional Genomics, Biomedicine, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transformation-associated recombination (TAR) cloning for genomics studies and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome Mining, Heterologous Expression, Antibacterial and Antioxidant Activities of Lipoamides and Amicoumacins from Compost-Associated Bacillus subtilis fmb60 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Antibiotic production in Streptomyces is organized by a division of labor through terminal genomic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
- 15. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Amicoumacin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacins are a group of isocoumarin antibiotics produced by Bacillus species.[1][2] While Amicoumacin A has demonstrated antibacterial and cytotoxic properties, Amicoumacin C is generally considered a biologically inactive degradation product of Amicoumacin A.[3] The instability of Amicoumacin A, which can transform into this compound in aqueous solutions, is a critical factor to consider during in vitro studies.[3] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, primarily to confirm its lack of activity or to evaluate any potential residual effects in comparison to its active counterparts. The primary assays detailed are the MTT assay, for measuring metabolic activity, and the LDH assay, for assessing membrane integrity.
Mechanism of Action of the Amicoumacin Family
Amicoumacin A, the active precursor to this compound, exerts its cytotoxic effects by targeting ribosomes.[3][4][5] It binds to a conserved site on the small ribosomal subunit in both prokaryotes and eukaryotes.[6][7] This binding event interferes with the translocation step of protein synthesis, ultimately leading to inhibition of translation and subsequent cell death.[4][5][6][7] Although this compound is considered inactive, understanding the mechanism of the parent compound is crucial for contextualizing any observed cellular effects.
Caption: Signaling pathway for Amicoumacin A-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of Amicoumacin A and a related compound, Bacilosarcin B. Due to its biological inactivity, specific IC50 values for this compound are not typically reported in cytotoxicity studies. Its primary relevance is as an inactive control or as a degradation product of Amicoumacin A.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Amicoumacin A | HeLa | MTT | 33.60 | [8] |
| Bacilosarcin B | HeLa | MTT | 4.32 | [8] |
| This compound | - | - | Inactive | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9][10]
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the treated plates for 48 hours at 37°C with 5% CO2.[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13] It serves as an indicator of compromised cell membrane integrity.[14]
Workflow for LDH Assay
Caption: Experimental workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Include appropriate controls: no-cell (medium only), vehicle-treated (negative control), and a positive control for maximum LDH release (cells treated with a lysis buffer).[14]
-
Treat cells with various concentrations of this compound.
-
Incubate for the desired exposure period (typically 24-72 hours).[14]
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) if working with suspension cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Stopping the Reaction:
-
Data Acquisition:
Data Analysis and Interpretation
For both assays, cell viability or cytotoxicity is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration of a compound that causes a 50% reduction in cell viability, can be calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. Given that this compound is expected to be inactive, high IC50 values or a lack of a dose-dependent effect would be the anticipated outcome.
Conclusion
The provided protocols for the MTT and LDH assays offer robust and standardized methods for evaluating the in vitro cytotoxicity of this compound. These assays are essential for confirming its biological inactivity and for quality control purposes in studies involving its active precursor, Amicoumacin A. Careful consideration of the inherent instability of Amicoumacin A is paramount in interpreting results from any study involving this family of compounds.
References
- 1. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Amicoumacin A induces cancer cell death by targeting the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. interchim.fr [interchim.fr]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols: Experimental Design for Testing Amicoumacin C in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amicoumacin C belongs to the amicoumacin group of isocoumarin antibiotics, which have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The primary mechanism of action for this class of compounds is the inhibition of protein synthesis through targeting the ribosome.[2] Specifically, Amicoumacin A, a related compound, has been shown to inhibit translation elongation in both prokaryotic and eukaryotic systems.[3] Notably, cancer cell lines have exhibited higher susceptibility to Amicoumacin A compared to non-cancerous cells, suggesting a potential therapeutic window for cancer treatment.[3]
These application notes provide a detailed experimental framework for the comprehensive in vitro evaluation of this compound's anti-cancer effects on various cancer cell lines. The protocols outlined below will guide researchers in assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and modulation of key cancer-related signaling pathways.
I. Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear comparison and analysis.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cancer Cell Line 1 (e.g., MCF-7) | 0 (Vehicle Control) | 100 ± SD | |
| 0.1 | Mean ± SD | ||
| 1 | Mean ± SD | ||
| 10 | Mean ± SD | ||
| 50 | Mean ± SD | ||
| 100 | Mean ± SD | ||
| Cancer Cell Line 2 (e.g., HeLa) | 0 (Vehicle Control) | 100 ± SD | |
| 0.1 | Mean ± SD | ||
| 1 | Mean ± SD | ||
| 10 | Mean ± SD | ||
| 50 | Mean ± SD | ||
| 100 | Mean ± SD | ||
| Non-cancerous Cell Line (e.g., MCF-10A) | 0 (Vehicle Control) | 100 ± SD | |
| 0.1 | Mean ± SD | ||
| 1 | Mean ± SD | ||
| 10 | Mean ± SD | ||
| 50 | Mean ± SD | ||
| 100 | Mean ± SD |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Cell Line | Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Cancer Cell Line 1 | Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (IC50) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| This compound (2 x IC50) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| Cancer Cell Line 2 | Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (IC50) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | |
| This compound (2 x IC50) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Cell Cycle Analysis of Cancer Cell Lines Treated with this compound
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Cancer Cell Line 1 | Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (IC50) | Mean ± SD | Mean ± SD | Mean ± SD | |
| This compound (2 x IC50) | Mean ± SD | Mean ± SD | Mean ± SD | |
| Cancer Cell Line 2 | Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (IC50) | Mean ± SD | Mean ± SD | Mean ± SD | |
| This compound (2 x IC50) | Mean ± SD | Mean ± SD | Mean ± SD |
Table 4: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment | p-Akt (Ser473) / Total Akt | p-mTOR (Ser2448) / Total mTOR | p-p70S6K (Thr389) / Total p70S6K | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 | p-p38 (Thr180/Tyr182) / Total p38 | p53 / Loading Control | Cleaved Caspase-3 / Loading Control |
| Cancer Cell Line 1 | Vehicle Control | Ratio ± SD | Ratio ± SD | Ratio ± SD | Ratio ± SD | Ratio ± SD | Ratio ± SD | Ratio ± SD |
| This compound (IC50) | Ratio ± SD | Ratio ± SD | Ratio ± SD | Ratio ± SD | Ratio ± SD | Ratio ± SD | Ratio ± SD | |
| This compound (2 x IC50) | Ratio ± SD | Ratio ± SD | Ratio ± SD | Ratio ± SD | Ratio ± SD | Ratio ± SD | Ratio ± SD |
II. Experimental Protocols
A. Cell Culture and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 - breast cancer, HeLa - cervical cancer, A549 - lung cancer, HCT116 - colon cancer) and a non-cancerous cell line (e.g., MCF-10A - breast epithelial) should be used.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Subsequent dilutions should be made in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. The stability of this compound in culture media should be considered, and fresh dilutions should be prepared for each experiment.
B. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) should be determined from the dose-response curve.
C. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
D. Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
E. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies overnight at 4°C. Following washing, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). The levels of phosphorylated proteins should be normalized to their respective total protein levels.
III. Visualization of a Proposed Signaling Pathway and Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amicoumacin C Production in Bacillus subtilis fmb60
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the production yield of Amicoumacin C from Bacillus subtilis fmb60. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production from Bacillus subtilis fmb60 important?
This compound is a member of the amicoumacin group of antibiotics, which are 3,4-dihydroisocoumarin derivatives. These compounds are produced by various Bacillus species, including Bacillus subtilis fmb60, and exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antiulcer properties. The production of this compound is of significant interest for the development of new therapeutic agents. Bacillus subtilis fmb60 is a known producer of amicoumacins, and optimizing its fermentation process is key to obtaining higher yields for research and drug development.
Q2: What are the key factors influencing the production yield of this compound?
The production of this compound, a secondary metabolite, is intricately linked to several factors, including:
-
Culture Medium Composition: The availability of specific carbon and nitrogen sources, as well as essential minerals, directly impacts the metabolic pathways leading to this compound synthesis.
-
Fermentation Parameters: pH, temperature, aeration, and agitation rates are critical for optimal cell growth and secondary metabolite production.
-
Genetic Regulation: The expression of the amicoumacin biosynthetic gene cluster (ami) is controlled by a complex network of global and specific regulators in Bacillus subtilis.
Q3: What is the typical fermentation medium used for this compound production?
A commonly used medium for the production of secondary metabolites in Bacillus subtilis, including amicoumacins, is Landy medium . While the original formulation is a good starting point, optimization of its components is often necessary to maximize the yield of a specific compound like this compound.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during this compound production and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Production | Suboptimal culture medium composition. | 1. Optimize Carbon Source: While glucose is a common carbon source, other carbohydrates like fructose or soluble starch might enhance production. Experiment with different carbon sources at varying concentrations. 2. Optimize Nitrogen Source: The type and concentration of the nitrogen source are critical. Glutamic acid is a key component of Landy medium. Test different concentrations of glutamic acid or supplement with other nitrogen sources like peptone, yeast extract, or ammonium salts. 3. Vary C:N Ratio: The carbon-to-nitrogen ratio can significantly influence secondary metabolite production. Systematically vary the concentrations of your primary carbon and nitrogen sources to find the optimal ratio. |
| Inappropriate fermentation pH. | 1. Monitor and Control pH: The optimal pH for Bacillus subtilis growth and secondary metabolite production is typically between 6.0 and 8.0. Continuously monitor the pH of your culture and use appropriate buffers or automated pH control to maintain it within the optimal range. 2. Test Different pH Setpoints: Perform small-scale experiments to determine the precise optimal pH for this compound production by your B. subtilis fmb60 strain. | |
| Suboptimal fermentation temperature. | 1. Optimize Temperature: The optimal temperature for B. subtilis fmb60 growth and this compound production is likely between 30°C and 37°C. Conduct experiments at different temperatures within this range to identify the optimum. | |
| Inconsistent Production Yields | Variability in inoculum preparation. | 1. Standardize Inoculum: Ensure a consistent and healthy inoculum for each fermentation. Use a standardized protocol for preparing your seed culture, including the age of the culture and the inoculum size (typically 1-5% v/v). |
| Insufficient aeration or agitation. | 1. Optimize Aeration: Adequate oxygen supply is crucial for aerobic fermentation. Vary the agitation speed and aeration rate to ensure sufficient dissolved oxygen levels without causing excessive shear stress on the cells. The volumetric oxygen transfer coefficient (kLa) is a key parameter to monitor and optimize. 2. Find the Right Balance: High agitation can improve oxygen transfer but may also damage cells. Find the optimal balance that maximizes this compound production. | |
| Difficulty in Detecting/Quantifying this compound | Inefficient extraction method. | 1. Optimize Extraction Solvent: Use an appropriate organic solvent for extraction from the culture broth. Ethyl acetate is commonly used for extracting amicoumacins. 2. Adjust pH Before Extraction: The pH of the culture broth can affect the solubility and extraction efficiency of this compound. Experiment with adjusting the pH before extraction. |
| Low sensitivity of the analytical method. | 1. Use a Sensitive Detection Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific method for detecting and quantifying amicoumacins. 2. Concentrate the Sample: If the concentration of this compound is below the detection limit, consider concentrating the extract before analysis. |
Section 3: Experimental Protocols
Preparation of Landy Medium
This protocol describes the preparation of a standard Landy medium, which can be used as a baseline for optimization experiments.
Composition of Standard Landy Medium:
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| L-Glutamic acid | 5.0 |
| Yeast Extract | 1.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| KCl | 0.5 |
| MnSO₄·H₂O | 0.005 |
| FeSO₄·7H₂O | 0.005 |
| CuSO₄·5H₂O | 0.0016 |
Instructions:
-
Dissolve all components in distilled water.
-
Adjust the pH to 7.0-7.2 using 1M NaOH or 1M HCl.
-
Sterilize by autoclaving at 121°C for 15 minutes.
Fermentation Protocol
This protocol outlines a general procedure for the fermentation of Bacillus subtilis fmb60 for this compound production.
Materials:
-
Sterile Landy medium (or optimized version)
-
Seed culture of Bacillus subtilis fmb60
-
Shake flasks or a bioreactor
Procedure:
-
Inoculum Preparation: Inoculate a small volume of Landy medium with a single colony of B. subtilis fmb60 and incubate at 30-37°C with shaking (e.g., 180-220 rpm) for 12-18 hours to obtain a healthy seed culture.
-
Inoculation: Inoculate the main production culture (Landy medium) with the seed culture to a final concentration of 1-5% (v/v).
-
Incubation: Incubate the production culture at the optimized temperature (e.g., 33°C) with appropriate agitation and aeration for 36-72 hours.
-
Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD₆₀₀) and this compound production.
Quantification of this compound by HPLC
This protocol provides a general framework for the quantification of this compound. Specific parameters may need to be optimized for your instrument and standards.
1. Sample Preparation:
-
Centrifuge a sample of the culture broth to separate the supernatant from the cells.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness under reduced pressure.
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a specific wavelength (e.g., 254 nm or 320 nm) or Mass Spectrometer (for HPLC-MS) |
| Injection Volume | 10-20 µL |
3. Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Quantify the amount of this compound in your samples by comparing the peak area to the standard curve.
Section 4: Signaling Pathways and Experimental Workflows
Simplified Regulatory Network of Secondary Metabolism in Bacillus subtilis
This diagram illustrates the interplay of key global regulators that can influence the production of secondary metabolites like this compound.
Caption: Simplified regulatory network of secondary metabolism in B. subtilis.
Experimental Workflow for Optimizing this compound Production
This diagram outlines a systematic approach to enhance the yield of this compound.
Caption: Workflow for optimizing this compound production.
challenges in the total synthesis and purification of Amicoumacin C
Welcome to the technical support center for the total synthesis and purification of Amicoumacin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges include:
-
Stereocontrol: The molecule contains multiple chiral centers, and achieving the correct stereochemistry, particularly in the amino acid side chain, is a significant hurdle.[1][2][3]
-
Protecting Group Strategy: The presence of multiple reactive functional groups (amines, hydroxyls, carboxylic acids) necessitates a robust and orthogonal protecting group strategy to avoid unwanted side reactions.[4][5][6]
-
Amide Coupling: Efficiently coupling the dihydroisocoumarin moiety with the complex amino acid side chain can be challenging and may result in low yields.
-
Instability: The amicoumacin scaffold can be sensitive to certain reaction conditions, potentially leading to degradation or side product formation.[2][7][8]
Q2: My amide coupling reaction between the dihydroisocoumarin and the amino acid side chain is giving a low yield. What are the possible causes and solutions?
A2: Low yields in the amide coupling step can be attributed to several factors:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid on the amino acid portion needs to be effectively activated. If using coupling reagents like HATU or HBTU, ensure they are fresh and used in the correct stoichiometry.
-
Steric Hindrance: Both coupling partners can be sterically hindered, slowing down the reaction. Extended reaction times or gentle heating might be necessary.
-
Base Selection: The choice of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to prevent side reactions. Ensure the base is pure and added in the correct amount.
-
Side Reactions: The formation of byproducts can consume starting materials. For example, the activated ester of the amino acid can be unstable. It is important to control the reaction temperature and time.
-
Moisture: The presence of water can hydrolyze the activated carboxylic acid intermediate. Ensure all solvents and reagents are anhydrous.
Q3: I am observing multiple spots on my TLC/LC-MS after the final deprotection step. What could these be?
A3: The additional spots could be several possibilities:
-
Incomplete Deprotection: Some protecting groups may be more stubborn to remove than others. Review your deprotection strategy and consider extending the reaction time or using a stronger deprotection agent if compatible with the rest of the molecule.
-
Degradation Products: this compound is a lactone that can be in equilibrium with its hydrolyzed form, Amicoumacin A, which can further degrade to Amicoumacin B.[2][8] The purification and handling conditions should be optimized to minimize degradation.
-
Epimerization: The stereocenter at the alpha-position to the carbonyl of the dihydroisocoumarin can be susceptible to epimerization under certain basic or acidic conditions.
-
Side Products from Synthesis: Impurities from previous steps that were not completely removed can be carried through to the final product.
Troubleshooting Guides
Total Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Diastereoselectivity in the Reduction of a Carbonyl Group | Non-optimal reducing agent or reaction conditions. | For non-chelation controlled reductions, sodium borohydride (NaBH4) in methanol is often effective.[9] Experiment with different temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. |
| Formation of Side Products During Protecting Group Removal | Harsh deprotection conditions. | Use milder deprotection reagents or conditions. For example, if using acid-labile protecting groups, consider using a weaker acid or shorter reaction times. Ensure orthogonality of your protecting groups.[5][6] |
| Difficulty in Synthesizing the Amino Acid Component | Complex stereochemistry and multiple functional groups. | A concise method involves the stereoselective formation of a dihydrooxazine ring via an intramolecular conjugate addition.[1] This can simplify the synthesis and improve stereocontrol. |
Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Co-elution of this compound with Amicoumacin A and B | Similar polarity of the compounds. | Optimize the HPLC gradient. A shallow gradient of acetonitrile in water with a TFA or formic acid modifier on a C18 column is a good starting point.[8] Consider using a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity. |
| Degradation of this compound During Purification | Instability of the lactone in certain pH ranges. | Amicoumacin A is known to be unstable in aqueous solutions and can convert to the inactive Amicoumacin B and C.[2] Maintain a slightly acidic pH during purification and storage to minimize hydrolysis of the lactone. Lyophilize the final product for long-term storage. |
| Low Recovery from HPLC Purification | Poor solubility or adsorption to the column. | Ensure the crude sample is fully dissolved in a suitable solvent before injection. The use of a mobile phase with a higher organic content at the beginning of the gradient might help if the compound is adsorbing to the column. |
Experimental Protocols
Key Synthetic Step: Amide Coupling
This protocol describes the coupling of the protected amino acid side chain with the dihydroisocoumarin moiety, a crucial step in the total synthesis of this compound analogs.[10]
-
Preparation of Reactants:
-
Dissolve the protected amino acid (1.0 eq) and the dihydroisocoumarin amine (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to the solution.
-
-
Activation and Coupling:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.0 eq) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Extraction:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Purification Protocol: Reversed-Phase HPLC
This protocol outlines a general method for the purification of this compound from a crude synthetic mixture or a bacterial extract.[8]
-
Sample Preparation:
-
Dissolve the crude material in a minimal amount of methanol or DMSO.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 µm, 250 x 10.0 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 10% B to 100% B over 60 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 254 nm and 315 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the elution profile.
-
Analyze the fractions by LC-MS to identify those containing the pure this compound.
-
-
Post-Purification:
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain the final product as a solid.
-
Quantitative Data
Table 1: Representative Yields for Key Synthetic Steps in an Amicoumacin Analog Synthesis
| Step | Reaction | Yield (%) | Reference |
| 1 | Amide coupling of protected amino acid and dihydroisocoumarin | 78.4 | [11] |
| 2 | Deprotection of protecting groups to yield this compound hydrochloride | Not specified, but likely high | [11] |
| 3 | Conversion of this compound to Amicoumacin B (hydrolysis) | Not applicable (degradation) | [2] |
| 4 | Formation of hetiamacin derivatives from Amicoumacin A | 68.5 - 78.1 | [10] |
Visualizations
Caption: Overall workflow for the total synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the amide coupling step.
Caption: General workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Deep Functional Profiling Facilitates the Evaluation of the Antibacterial Potential of the Antibiotic Amicoumacin [mdpi.com]
- 3. Synthesis of orthogonally protected (3R, 4S)- and (3S, 4S)-4,5-diamino-3-hydroxypentanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Total Synthesis of Hetiamacins A–F - PMC [pmc.ncbi.nlm.nih.gov]
addressing Amicoumacin C instability in physiological buffers during assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Amicoumacin C. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of this compound in physiological buffers during assays.
Understanding this compound Instability
This compound is a derivative of Amicoumacin A, a natural product known for its broad biological activities. However, the practical application of amicoumacins is often hindered by their low stability in aqueous solutions, particularly under physiological conditions. Amicoumacin A has a reported half-life of less than two hours under physiological conditions, readily undergoing intramolecular cyclization to form the lactone, this compound.[1] This conversion is a non-enzymatic process and is catalyzed by components commonly found in biological media.[2] While this compound is a distinct molecule, its lactone structure is susceptible to hydrolysis, which can lead to a loss of biological activity.
This guide will provide you with the necessary information to mitigate the instability of this compound and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound activity variable between experiments?
A1: The variability in this compound activity is likely due to its degradation in physiological buffers. The lactone ring of this compound is susceptible to hydrolysis, which is influenced by several factors:
-
pH: Hydrolysis is often pH-dependent. Both acidic and basic conditions can catalyze the opening of the lactone ring.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Buffer Composition: Components within the buffer system can catalyze the degradation. It has been shown that components in LB medium catalyze the degradation of the parent compound, Amicoumacin A.[2]
-
Incubation Time: Longer incubation times will result in a greater percentage of degradation.
Q2: What is the degradation pathway of this compound?
A2: this compound is formed from the intramolecular cyclization of Amicoumacin A. The primary degradation pathway for this compound itself is the hydrolysis of its lactone ring to form an inactive open-ring carboxylic acid derivative. This process is illustrated in the diagram below.
Q3: What is the half-life of this compound in common physiological buffers?
Q4: Are there any recommended storage conditions for this compound stock solutions?
A4: To minimize degradation, this compound stock solutions should be prepared in a non-aqueous solvent such as DMSO and stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a systematic approach to addressing common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Degradation of this compound in the assay buffer. | 1. Prepare fresh working solutions of this compound immediately before use.2. Reduce the incubation time of the assay if possible.3. Lower the incubation temperature if the experimental design allows. |
| High variability between replicates | Inconsistent degradation rates across wells. | 1. Ensure uniform temperature across the assay plate during incubation.2. Standardize the time between adding this compound to the wells and starting the measurement. |
| Batch-to-batch inconsistency in results | Differences in the preparation of assay buffers or media. | 1. Use a consistent source and lot of buffer components and media.2. Prepare a large batch of buffer to be used across multiple experiments. |
Data on this compound Stability
Specific quantitative data on the stability of this compound in various physiological buffers is limited in the literature. Therefore, it is highly recommended that researchers perform their own stability studies under their specific experimental conditions. The following tables are provided as templates for organizing and presenting such data.
Table 1: Hypothetical Stability of this compound in Different Buffers at 37°C
| Buffer (pH 7.4) | Half-life (t1/2) in hours (Hypothetical) |
| Phosphate-Buffered Saline (PBS) | < 2 |
| DMEM + 10% FBS | < 1.5 |
| RPMI-1640 + 10% FBS | < 1.5 |
| Pure Water | > 24 |
Table 2: Hypothetical Effect of pH on this compound Half-life in PBS at 37°C
| pH | Half-life (t1/2) in hours (Hypothetical) |
| 5.0 | ~ 4 |
| 6.0 | ~ 3 |
| 7.4 | < 2 |
| 8.0 | < 1 |
Table 3: Hypothetical Effect of Temperature on this compound Half-life in PBS (pH 7.4)
| Temperature (°C) | Half-life (t1/2) in hours (Hypothetical) |
| 4 | > 48 |
| 25 | ~ 4 |
| 37 | < 2 |
Experimental Protocols
Protocol 1: Determination of this compound Half-life in a Physiological Buffer
This protocol describes a general method to determine the stability of this compound in a buffer of choice using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Physiological buffer of interest (e.g., PBS, DMEM, RPMI-1640)
-
HPLC system with UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Thermostated incubator or water bath
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the pre-warmed physiological buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
-
Incubation:
-
Incubate the this compound solution at the desired temperature (e.g., 37°C).
-
-
Sample Collection:
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution (e.g., 100 µL).
-
-
Sample Quenching:
-
Immediately mix the aliquot with an equal volume of cold acetonitrile to stop the degradation.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Mobile Phase Example: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: Monitor the absorbance at the λmax of this compound.
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound peak area (ln[Peak Area]) versus time.
-
Determine the degradation rate constant (k) from the slope of the linear regression (slope = -k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Protocol 2: General Recommendations for Mitigating this compound Instability in Cellular Assays
-
Minimize Pre-incubation Time: Add this compound to the cell culture plates as the final step before starting the incubation.
-
Use of Serum-Free Media for Short-Term Assays: If possible, conduct short-term assays (e.g., up to 4 hours) in serum-free media, as serum components may contribute to degradation.
-
pH Control: Ensure that the pH of the culture medium is maintained within the optimal range for cell viability and this compound stability (ideally determined from a pH-rate profile).
-
Consider a Co-solvent: For in vitro assays without cells, the addition of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) may increase stability, but this must be tested for compatibility with the assay.
-
Run Appropriate Controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Time-Zero Control: A sample collected and quenched immediately after the addition of this compound to determine the initial concentration.
-
Compound-Only Control: Incubate this compound in the assay medium without cells to assess abiotic degradation.
-
By understanding the inherent instability of this compound and implementing these strategies, researchers can improve the accuracy and reproducibility of their experimental results.
References
Technical Support Center: Optimizing Amicoumacin C for Antibacterial Assays
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for using Amicoumacin C in antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: I am using this compound in my antibacterial assay but see no activity. Why is this?
A significant point of clarification is the distinction between the different forms of Amicoumacin. Research indicates that Amicoumacin A is the biologically active form of the antibiotic, exhibiting potent antibacterial properties. In contrast, This compound , along with Amicoumacin B, is often a biologically inactive product that results from the transformation of Amicoumacin A in aqueous solutions.[1][2] It has been reported that this compound is inactive even at concentrations as high as 100 µg/mL or 1 mg/mL.[2] Therefore, the lack of activity is expected if you are using this compound. For antibacterial assays, it is crucial to use Amicoumacin A.
Q2: What is the mechanism of action for active Amicoumacin?
Amicoumacin A inhibits protein synthesis in bacteria.[3] It specifically binds to the E-site of the 30S ribosomal subunit.[4][5][6] This action stabilizes the interaction between the mRNA and the ribosome, which effectively stalls the translocation step of protein synthesis, ultimately leading to bacterial cell death.[3][4]
Caption: Mechanism of Amicoumacin A binding to the ribosomal E-site, inhibiting translocation.
Q3: What are the recommended working concentrations for Amicoumacin A?
The working concentration, or Minimum Inhibitory Concentration (MIC), for Amicoumacin A varies depending on the bacterial species. It is highly active against Gram-positive bacteria and Helicobacter pylori. The following table summarizes reported MIC values for Amicoumacin A.
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | UST950701-005 | 5.0 µg/mL | [2] |
| Staphylococcus aureus (MRSA) | ATCC43300 | 4.0 µg/mL | [2] |
| Bacillus subtilis | 1779 | 20.0 µg/mL | [2] |
| Helicobacter pylori | (Average of strains) | 1.4 µg/mL | [2] |
| Staphylococcus epidermidis | (Various strains) | 2-4 µg/mL | [7] |
| Escherichia coli | (Wild strains) | Mediocre activity | [1] |
| This compound | (Various strains) | Inactive at ≥100 µg/mL | [2] |
| Note: This value is for Hetiamacin E, a closely related and potent Amicoumacin analog. |
Q4: Is Amicoumacin A stable during experiments?
No, this is a critical consideration. Amicoumacin A is known to be unstable in aqueous solutions, especially at physiological pH, where it can degrade into the inactive forms Amicoumacin B and C.[1] To mitigate this, it is recommended to keep incubation times for susceptibility assays as short as possible (e.g., 10 hours) to prevent spontaneous hydrolysis, which can lead to overestimated MIC values.[1]
Troubleshooting Guide
This section addresses common problems encountered during antibacterial assays with Amicoumacin.
Caption: A logical workflow to troubleshoot common issues in Amicoumacin assays.
Problem: No antibacterial activity is observed.
-
Cause: You may be using this compound, which is largely inactive.[2]
-
Solution: Confirm the identity of your compound. Ensure you are using Amicoumacin A for antibacterial testing.
-
Cause: The target bacterium is not susceptible.
-
Solution: Amicoumacin A is most potent against Gram-positive bacteria.[1] It shows poor activity against many Gram-negative pathogens like K. pneumoniae, A. baumannii, and P. aeruginosa.[1] Test your compound against a known susceptible strain, such as Staphylococcus aureus or Bacillus subtilis, as a positive control.
Problem: MIC results are inconsistent, variable, or higher than literature values.
-
Cause: The active Amicoumacin A has degraded during a long incubation period.
-
Solution: Due to the instability of Amicoumacin A in aqueous media, prolonged cultivation is undesirable.[1] Reduce the incubation time of your assay to 10-12 hours to minimize degradation and avoid artificially high MICs.[1]
-
Cause: Incorrect experimental parameters.
-
Solution: Adhere strictly to standardized protocols.[8]
-
Inoculum Density: Ensure the bacterial inoculum is standardized, typically to a 0.5 McFarland standard, before dilution.[7][8] An overly dense inoculum can lead to higher MICs.
-
Media: Use the recommended growth medium, such as Mueller-Hinton Broth (MHB), as variations in media composition can affect antibiotic activity.[1]
-
Solvent Effects: Prepare stock solutions of Amicoumacin A in a solvent like DMSO.[2][9] Always include a solvent-only control in your assay to ensure the solvent concentration is not inhibiting bacterial growth.
-
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the standard method for determining the MIC of Amicoumacin A against a target bacterial strain.[1][2]
Caption: Standard experimental workflow for an MIC determination assay.
Materials:
-
Amicoumacin A
-
Dimethyl sulfoxide (DMSO)
-
Susceptible bacterial strain (e.g., S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB) or other appropriate growth media
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Methodology:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select several well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this standardized suspension in MHB to achieve a final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]
-
-
Amicoumacin A Preparation:
-
Prepare a stock solution of Amicoumacin A in DMSO (e.g., at 10 mg/mL).
-
Perform an initial dilution of this stock solution in MHB to reach the highest concentration required for the assay.
-
-
Serial Dilution:
-
Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest Amicoumacin A concentration to well 1.
-
Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at 35-37°C for 10-12 hours . A shorter incubation is critical to prevent Amicoumacin A degradation.[1]
-
-
Result Interpretation:
-
After incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of Amicoumacin A at which there is no visible growth.[1]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amicoumacin A inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]
- 5. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 77682-31-6 | AA177130 | Biosynth [biosynth.com]
- 7. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking [mdpi.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amicoumacin C Ribosome Binding Affinity Assays
Welcome to the technical support center for Amicoumacin C ribosome binding affinity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding site of this compound on the bacterial ribosome?
This compound, similar to its analogue Amicoumacin A, binds to the E-site (exit site) on the 30S ribosomal subunit.[1] Specifically, it interacts with conserved nucleotides of the 16S rRNA and the mRNA backbone.[1][2] This interaction does not directly involve the E-site tRNA but rather tethers the mRNA to the 16S rRNA, thereby impeding the movement of the ribosome along the mRNA during translocation.[2][3]
Q2: What is the mechanism of action of this compound?
This compound inhibits protein synthesis by stabilizing the interaction between mRNA and the ribosome.[2][3] This stabilization hinders the translocation step of elongation, where the ribosome is supposed to move along the mRNA to read the next codon. By preventing this movement, this compound effectively stalls protein synthesis.[2]
Q3: Are Amicoumacin A and this compound interchangeable for binding assays?
Amicoumacin A and C are structurally very similar and both exhibit antibacterial activity, suggesting they share the same ribosomal target and a comparable mechanism of action.[4] For initial assay development and troubleshooting, principles and protocols established for Amicoumacin A can be largely applied to this compound. However, for precise quantitative measurements, it is crucial to determine the binding affinity (Kd) for this compound specifically, as minor structural differences can influence binding kinetics.
Q4: What are the common assay formats to measure this compound binding to the ribosome?
Several in vitro methods can be adapted to measure the binding affinity of this compound to the ribosome. These include:
-
Nitrocellulose Filter Binding Assays: This classic method relies on the principle that ribosomes (and any bound ligands) are retained by a nitrocellulose filter, while unbound small molecules like this compound pass through. This technique typically requires radiolabeled this compound.
-
Fluorescence Polarization (FP) Assays: This method requires a fluorescently labeled version of this compound or a fluorescent probe that competes for the same binding site. The binding of the small fluorescent molecule to the large ribosome results in a change in the polarization of the emitted light.[5][6]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the real-time binding kinetics of this compound to immobilized ribosomes. This technique does not require labeling of the antibiotic.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding of this compound to the ribosome, providing a complete thermodynamic profile of the interaction without the need for labeling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background signal/non-specific binding in filter binding assays | 1. Inadequate washing of the filter. 2. This compound is sticking to the filter. 3. Ribosomes are aggregated. | 1. Increase the volume and/or number of washes with ice-cold binding buffer. 2. Pre-treat the nitrocellulose filter by soaking it in the binding buffer. Consider using a different type of filter membrane (e.g., with lower protein binding characteristics if the issue persists). 3. Centrifuge the ribosome preparation at high speed immediately before the assay to pellet any aggregates. Use freshly prepared ribosomes if possible. |
| Low or no specific binding signal | 1. Inactive ribosomes. 2. Degradation of this compound. 3. Incorrect buffer composition. 4. Suboptimal incubation time or temperature. | 1. Test the activity of your ribosome preparation in a functional assay (e.g., poly(U)-directed polyphenylalanine synthesis). 2. Amicoumacins can be unstable in certain aqueous solutions.[2] Prepare fresh this compound solutions for each experiment. Avoid prolonged storage in aqueous buffers. Consider performing a stability study of this compound in your assay buffer. 3. Ensure the binding buffer contains an appropriate concentration of Mg²⁺ ions (typically 5-10 mM), which is crucial for maintaining ribosome integrity and function. The pH should be maintained around 7.5. 4. Optimize the incubation time to ensure binding equilibrium is reached. Perform a time-course experiment to determine the optimal incubation period. The incubation temperature should be kept constant, typically at 37°C, but lower temperatures can be tested to improve stability. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Inhomogeneous ribosome or this compound solutions. 3. Temperature fluctuations during incubation. 4. Inconsistent filter washing. | 1. Use calibrated pipettes and ensure proper mixing of all components. 2. Gently vortex solutions before use. 3. Use a water bath or incubator with stable temperature control. 4. Standardize the washing procedure for all samples. |
| Low Z'-factor in fluorescence polarization assays | 1. Low binding affinity. 2. Inappropriate concentrations of fluorescent probe or ribosome. 3. Quenching of the fluorescent signal. | 1. If the binding affinity of the fluorescent probe is too low, the change in polarization upon binding will be small. A different fluorescent probe with higher affinity might be needed. 2. Optimize the concentrations of the fluorescent probe and ribosomes to maximize the assay window (the difference in polarization between the bound and unbound states). 3. Check for any components in the assay buffer that might be quenching the fluorescence. |
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Amicoumacin A MIC | ~0.5 µg/mL | Against E. coli.[3] |
| Expected Kd Range | Low µM to high nM | Based on the MIC values and data from other ribosome-binding antibiotics. This needs to be experimentally determined for this compound. |
| Optimal Ribosome Concentration | 10 - 100 nM | This is a typical starting range for binding assays and should be optimized. |
| Optimal this compound Concentration | Variable | Should span a range around the expected Kd (e.g., 0.1x to 10x Kd). |
| Typical Incubation Time | 30 - 120 minutes | Should be optimized to ensure equilibrium is reached. |
| Typical Incubation Temperature | 37°C | Lower temperatures can be used to enhance stability. |
Experimental Protocols
Nitrocellulose Filter Binding Assay (Adapted for this compound)
This protocol is a general guideline and requires optimization for your specific experimental conditions. It assumes the availability of radiolabeled this compound.
Materials:
-
70S ribosomes from a suitable bacterial strain (e.g., E. coli)
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Unlabeled this compound
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT
-
Wash Buffer: Ice-cold Binding Buffer
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration manifold
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Methodology:
-
Ribosome Preparation: Thaw and dilute the 70S ribosome stock in Binding Buffer to the desired concentration (e.g., 20 nM). Keep on ice.
-
This compound Preparation:
-
Total Binding: Prepare serial dilutions of radiolabeled this compound in Binding Buffer.
-
Non-specific Binding: For each concentration of radiolabeled this compound, prepare a corresponding sample containing a high concentration (e.g., 100-fold molar excess) of unlabeled this compound.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine 50 µL of the ribosome solution with 50 µL of the appropriate this compound solution (either radiolabeled only for total binding or radiolabeled + unlabeled for non-specific binding).
-
Incubate at 37°C for 60 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Pre-soak the nitrocellulose filters in ice-cold Binding Buffer for at least 15 minutes.
-
Assemble the vacuum filtration manifold with the pre-soaked filters.
-
Apply a gentle vacuum and wash each filter with 1 mL of ice-cold Wash Buffer.
-
Slowly apply the 100 µL binding reaction mixture to the center of the filter.
-
Immediately wash the filter twice with 3 mL of ice-cold Wash Buffer to remove unbound this compound.
-
-
Quantification:
-
Carefully remove the filters and place them in scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM from samples with excess unlabeled this compound) from the total binding (CPM from samples with only radiolabeled this compound).
-
Plot the specific binding as a function of the radiolabeled this compound concentration and fit the data to a saturation binding curve to determine the Kd.
-
Visualizations
Caption: Workflow for this compound ribosome binding affinity determination.
Caption: Troubleshooting flowchart for low signal in binding assays.
References
- 1. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amicoumacin A inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. istina.msu.ru [istina.msu.ru]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize off-target effects of Amicoumacin C in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Amicoumacin C in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its off-target effects?
This compound, like its more studied analog Amicoumacin A, is believed to primarily target ribosomes, inhibiting protein synthesis.[1] This inhibition is not specific to prokaryotic (bacterial) ribosomes; it also affects eukaryotic (mammalian) ribosomes, which is the root cause of its off-target cytotoxicity in cell culture.[2] The binding site for Amicoumacin A on the ribosome involves universally conserved nucleotides, explaining its broad activity.[3] Amicoumacin A has been shown to inhibit translation in both yeast and mammalian systems by affecting the elongation step.[3]
Q2: I am observing high levels of cytotoxicity in my mammalian cell line even at low concentrations of this compound. What could be the reason?
High cytotoxicity is an expected off-target effect of this compound due to its inhibition of eukaryotic ribosomes.[2] Several factors can exacerbate this effect:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to protein synthesis inhibitors. Rapidly dividing cells, including many cancer cell lines, can be more susceptible.[4]
-
Compound Stability: Amicoumacin A is known to be unstable in aqueous solutions and can convert to other forms.[5] While this compound is a distinct molecule, its stability in your specific cell culture medium and conditions should be considered.
-
Concentration and Exposure Time: Prolonged exposure or concentrations that are too high will inevitably lead to significant cell death.
Q3: Are there any known less-toxic analogs of this compound that I can use as a negative control?
Yes, N-acetylated forms of amicoumacins have been shown to lack antibacterial activity.[1] Specifically, N-acetyl-amicoumacin C is reported to be inactive at concentrations of 100 µg/mL or 1 mg/mL against several bacterial strains.[1] Using a structurally related but inactive compound as a negative control can help differentiate specific effects of this compound from general chemical stress.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity Obscuring On-Target Effects
Problem: The concentration of this compound required to observe the desired on-target effect is causing widespread cell death, making it difficult to interpret the results.
Strategies to Minimize Cytotoxicity:
-
Optimize Concentration and Exposure Duration:
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and exposure time that elicits the desired on-target effect while minimizing cytotoxicity.
-
Workflow:
-
Plate cells at the desired density.
-
Treat with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM).
-
Assess cell viability at different time points (e.g., 24, 48, 72 hours) using an MTT assay.
-
Concurrently, measure your on-target effect at the same concentrations and time points.
-
Select the lowest concentration and shortest exposure time that gives a significant on-target effect with acceptable cell viability.
-
-
-
Utilize a Pulse-Chase Approach:
-
Recommendation: Instead of continuous exposure, treat the cells with this compound for a shorter period (pulse), then replace the medium with fresh, compound-free medium (chase).
-
Rationale: This limits the duration of global protein synthesis inhibition, potentially allowing for the observation of more specific, immediate effects before widespread cytotoxicity occurs.
-
Issue 2: Difficulty in Differentiating On-Target vs. Off-Target Effects
Problem: It is unclear whether the observed cellular phenotype is a direct result of the intended target modulation or a secondary consequence of global protein synthesis inhibition and cellular stress.
Strategies for Deconvolution:
-
Assess Global Protein Synthesis:
-
Recommendation: Use a SUnSET (Surface Sensing of Translation) assay to directly measure the extent of global protein synthesis inhibition at your experimental concentrations of this compound.
-
Rationale: This allows you to correlate the level of translation inhibition with your observed phenotype, helping to distinguish direct effects from those caused by general cellular shutdown.
-
-
Monitor Cellular Stress Pathways:
-
Recommendation: Inhibition of protein synthesis is a potent cellular stressor that can activate pathways like the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR). Monitor the activation of these pathways by examining key markers.
-
Key Markers to Assess:
-
ISR/UPR Activation: Phosphorylation of eIF2α.
-
Downstream Effectors: Expression levels of ATF4 and its target genes.
-
ER Stress: Splicing of XBP1 mRNA (mediated by IRE1α) and activation of the PERK pathway.
-
-
Rationale: Understanding which stress pathways are activated can provide insights into the cellular consequences of this compound treatment and help to identify potential confounding factors in your experiments.
-
Quantitative Data
| Compound | Organism/Cell Line | Assay | Value | Reference |
| This compound | Bacillus subtilis | MIC | >100 µg/mL | [1] |
| Staphylococcus aureus | MIC | >100 µg/mL | [1] | |
| Amicoumacin A | Staphylococcus aureus (MRSA) | MIC | 4.0 µg/mL | [5] |
| Bacillus subtilis | MIC | 20.0 µg/mL | [5] | |
| A549 (Human Lung Carcinoma) | IC50 | 0.2 ± 0.1 µM | [4][6] | |
| MCF7 (Human Breast Adenocarcinoma) | IC50 | 0.3 ± 0.1 µM | [4][6] | |
| HEK293T (Human Embryonic Kidney) | IC50 | 0.55 ± 0.03 µM | [4][6] | |
| VA13 (Human Lung Fibroblast) | IC50 | 1.2 ± 0.2 µM | [4][6] | |
| N-acetyl-amicoumacin C | Bacillus subtilis | MIC | >100 µg/mL | [1] |
| Staphylococcus aureus | MIC | >100 µg/mL | [1] |
Experimental Protocols
Protocol for Determining IC50 using MTT Assay
This protocol is adapted from standard MTT assay procedures.[7][8]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
Protocol for SUnSET Assay to Measure Global Protein Synthesis
This protocol is based on established SUnSET assay methodologies.[9][10]
Materials:
-
Cell culture plates
-
This compound
-
Puromycin stock solution (e.g., 1 mg/mL)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE equipment
-
Western blot equipment
-
Anti-puromycin antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the intended duration.
-
Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with an anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities corresponding to puromycylated proteins. A decrease in signal in the this compound-treated samples compared to the control indicates inhibition of global protein synthesis. Normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRE1α promotes phagosomal calcium flux to enhance macrophage fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amicoumacin A induces cancer cell death by targeting the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals - PMC [pmc.ncbi.nlm.nih.gov]
managing batch-to-batch variability of synthesized or isolated Amicoumacin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the batch-to-batch variability of synthesized or isolated Amicoumacin C.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a member of the amicoumacin family, a group of isocoumarin derivatives produced by various microorganisms, most notably Bacillus subtilis.[1][2] It is often found alongside its more biologically active precursor, Amicoumacin A. The core structure of these compounds is a 3,4-dihydro-8-hydroxy-isocoumarin skeleton, with variations primarily in the amide side chain.[3] this compound is recognized as an antibiotic that inhibits bacterial protein synthesis by interacting with the 30S ribosomal subunit. However, it is generally considered a less active or inactive degradation product of Amicoumacin A.[4]
Q2: What are the primary sources of batch-to-batch variability when working with this compound?
A2: Batch-to-batch variability of this compound, and amicoumacins in general, can stem from several factors related to its production and stability:
-
Microbial Strain and Fermentation Conditions: Different strains of Bacillus subtilis isolated from various geographical locations can produce a diverse range of amicoumacin analogs.[1] The composition of the culture medium and aeration levels during fermentation can significantly impact the yield and profile of the amicoumacins produced.[4]
-
Chemical Instability: Amicoumacin A, the primary bioactive compound, is notably unstable in aqueous solutions. It can spontaneously transform into the inactive Amicoumacin B and this compound through intramolecular lactonization.[4] This degradation is pH-dependent and can occur under physiological conditions, with the half-life of Amicoumacin A being potentially less than two hours.[4]
-
Extraction and Purification Process: The efficiency and selectivity of the isolation protocol can influence the final ratio of this compound to other analogs in the purified batch. Inefficient separation may lead to batches with varying compositions of active and inactive compounds.[5][6]
-
Storage and Handling: Improper storage conditions (e.g., exposure to moisture, non-optimal pH, elevated temperatures) can accelerate the degradation of any residual Amicoumacin A into this compound, altering the batch's composition and biological activity over time.[4]
Q3: How can I assess the purity and composition of my this compound sample?
A3: A multi-step analytical approach is recommended to ensure the quality and consistency of your this compound batches:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for quantifying the purity of this compound and identifying the presence of related analogs like Amicoumacin A and B.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the peaks observed in the HPLC chromatogram by providing mass-to-charge ratio (m/z) data for each component.[1][7]
-
UV-Vis Spectroscopy: Amicoumacins exhibit characteristic UV absorption maxima, typically around 246 nm and 314 nm, which can be used for preliminary identification.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation, especially when new or unexpected compounds are detected, 1D and 2D NMR analyses are essential.[1][8]
Q4: What are the known stability issues with amicoumacins, and how do they affect my sample of this compound?
A4: The most significant stability issue is the degradation of the highly active Amicoumacin A into the inactive forms, Amicoumacin B and C.[4] If your sample is intended to be pure this compound, this intrinsic instability of the parent compound is the very process that likely generated it. However, if your batch contains residual Amicoumacin A, its degradation over time will change the composition and reduce the overall biological activity of the sample. This transformation is a critical factor in experimental irreproducibility.[4]
Q5: How should I properly store this compound to ensure its stability?
A5: To minimize degradation and maintain batch integrity, this compound should be stored as a dry, amorphous powder in a tightly sealed container at low temperatures, such as ≤ -15°C. Avoid storing it in aqueous buffer solutions for extended periods. If a stock solution is required, prepare it fresh in an appropriate anhydrous solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Section 2: Troubleshooting Guides
Problem 1: Inconsistent Biological Activity (e.g., MIC values) Between Batches
-
Possible Cause 1: Variation in Purity and Composition.
-
Explanation: The most common issue is a fluctuating ratio of active Amicoumacin A to inactive this compound and B between batches. The C-12' amide group, present in Amicoumacin A, is critical for its antibacterial activity.[1][9]
-
Recommended Solution:
-
Perform a quantitative quality control analysis on each new batch using RP-HPLC before use (See Protocol 1).
-
Establish an acceptance criterion for the purity of this compound and the maximum allowable percentage of Amicoumacin A or other analogs.
-
Correlate the observed biological activity with the precise composition of each batch to understand the impact of impurities.
-
-
-
Possible Cause 2: Degradation After Reconstitution.
-
Explanation: Amicoumacin A is highly unstable in aqueous media, rapidly converting to inactive forms.[4] If your experiments are conducted in aqueous buffers over several hours, the active component may be degrading during the assay, leading to variable results.
-
Recommended Solution:
-
Minimize the time Amicoumacin is in an aqueous solution before and during the experiment.
-
Prepare stock solutions in anhydrous DMSO and add them to the assay medium at the last possible moment.
-
Run a time-course stability study in your specific assay medium by analyzing samples via HPLC at different time points to quantify the rate of degradation.
-
-
Problem 2: Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS)
-
Possible Cause 1: Presence of Related Amicoumacin Analogs.
-
Explanation: The producing bacterial strain may synthesize a variety of structurally similar amicoumacins (e.g., Hetiamacins, Lipoamicoumacins), which may not have been fully separated during purification.[1][9]
-
Recommended Solution:
-
Use high-resolution LC-MS to obtain accurate mass data for the unexpected peaks.
-
Compare the obtained mass and UV spectra with published data for known amicoumacin analogs.
-
If necessary, perform semi-preparative HPLC to isolate the unknown compounds for full structural elucidation by NMR.[1]
-
-
-
Possible Cause 2: Degradation Products.
-
Explanation: The unexpected peaks could be Amicoumacin A and B, resulting from an incomplete conversion to this compound, or other degradation products formed during storage or sample processing.[4]
-
Recommended Solution:
-
Analyze a reference standard of Amicoumacin A and B if available to confirm the identity of the peaks.
-
Review storage and sample handling procedures. Ensure the sample was protected from moisture and elevated temperatures.
-
The diagram below illustrates the known degradation pathway.
-
-
Caption: Degradation pathway of Amicoumacin A.
Problem 3: Poor Yield or Purity During Isolation from Bacterial Culture
-
Possible Cause 1: Suboptimal Fermentation Conditions.
-
Explanation: The production of amicoumacins is highly sensitive to the growth environment of the bacteria. Nutrient composition and, critically, the level of aeration can dramatically alter the yield by more than sixfold.[4]
-
Recommended Solution:
-
Systematically optimize fermentation parameters, including media components (carbon and nitrogen sources), pH, temperature, and aeration rate.
-
Use a small-scale time-course study and analyze the culture broth with HPLC to determine the optimal harvest time for maximum production.[10]
-
-
-
Possible Cause 2: Inefficient Extraction and Purification.
-
Explanation: Amicoumacins need to be efficiently captured from a large volume of aqueous culture supernatant. The choice of resin and the elution gradient are critical for a clean separation from other metabolites.
-
Recommended Solution:
-
Screen different adsorbent resins (e.g., Diaion HP-20, Amberlite XAD-7) for optimal binding and recovery.[1][10]
-
Develop a stepwise elution gradient (e.g., increasing percentages of methanol or acetone in water) to fractionate the extract before proceeding to more complex chromatography.[10]
-
Monitor fractions using thin-layer chromatography (TLC) or analytical HPLC to guide the purification process.
-
-
Caption: General experimental workflow for this compound isolation.
Section 3: Experimental Protocols
Protocol 1: Quality Control of this compound Batches using RP-HPLC
This protocol is adapted from methodologies used to analyze Amicoumacin stability and purity.[4]
-
Objective: To quantify the purity of this compound and determine the relative amounts of Amicoumacin A and B.
-
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0
-
Mobile Phase B: Acetonitrile (ACN)
-
This compound sample, accurately weighed and dissolved in DMSO.
-
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound batch in DMSO. Dilute further with Mobile Phase A to a final concentration of ~50 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 315 nm[4]
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0 5 10 53 12 100 15 100 16 5 | 20 | 5 |
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Identify Amicoumacin A, B, and C based on their typical elution order and retention times (see table below).
-
-
-
Expected Results:
| Compound | Expected Retention Time (min)[4] | Biological Activity |
| Amicoumacin B | ~8.5 | Inactive |
| Amicoumacin A | ~9.0 | Active |
| This compound | ~9.9 | Inactive |
Protocol 2: General Protocol for Isolation of this compound from Bacillus subtilis
This protocol is a generalized workflow based on common procedures for amicoumacin extraction.[1][10]
-
Objective: To isolate and purify amicoumacins from a bacterial culture.
-
Methodology:
-
Fermentation: Inoculate a suitable production medium (e.g., modified ISP2 or HMM) with a high-producing Bacillus subtilis strain.[3][10] Culture for 2-3 days under optimal temperature and aeration conditions.
-
Extraction:
-
Centrifuge the culture broth (e.g., 4500 rpm) to separate the supernatant from bacterial cells.[1]
-
Load the clarified supernatant onto a pre-equilibrated Diaion HP-20 resin column.[1]
-
Wash the column with deionized water to remove salts and highly polar components.
-
Elute the bound compounds using a stepwise gradient of an organic solvent, for example, 20%, 40%, 60%, 80%, and 100% acetone in water.[1]
-
-
Preliminary Analysis: Analyze each fraction by analytical HPLC-UV, monitoring for the characteristic amicoumacin UV signature (246 and 314 nm).[1] Pool the fractions rich in the target compounds.
-
Purification:
-
Concentrate the pooled fractions in vacuo to yield a solid crude extract.
-
Subject the crude extract to further purification using reversed-phase C18 flash column chromatography with a methanol-water gradient.[10]
-
Perform a final purification step on the resulting fractions using semi-preparative RP-HPLC to isolate pure this compound.
-
-
Characterization: Confirm the structure and purity of the final compound using LC-MS and NMR.[1][10]
-
Section 4: Mechanism of Action Signaling Pathway
Amicoumacin A, the active precursor to this compound, exerts its antibacterial effect by inhibiting protein synthesis. It targets the bacterial ribosome, a complex molecular machine responsible for translating mRNA into protein.
-
Target Site: Amicoumacin binds to the 30S ribosomal subunit in the vicinity of the E site (Exit site).[11]
-
Inhibitory Action:
-
Inhibition of Initiation: It significantly slows down the formation of the functional 70S initiation complex, a critical first step in protein synthesis.[11]
-
Disruption of Elongation: While it doesn't prevent the initial steps of elongation (A-site binding or peptide bond formation), it impairs the translocation step, which is the movement of peptidyl-tRNA from the A site to the P site.[11]
-
-
Overall Effect: The progressive impairment of translating ribosomes leads to a halt in protein production, ultimately causing bacterial growth to cease.[11]
Caption: Amicoumacin's inhibitory action on the bacterial ribosome.
References
- 1. mdpi.com [mdpi.com]
- 2. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Damxungmacin A and B, Two New Amicoumacins with Rare Heterocyclic Cores Isolated from Bacillus subtilis XZ-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
improving the long-term storage and stability of Amicoumacin C
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the long-term storage and stability of Amicoumacin C.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in solution?
A1: this compound, along with its precursor Amicoumacin A, is known to be unstable in aqueous solutions.[1] Studies have shown that both compounds can degrade rapidly, often within 24 hours, particularly at physiological pH.[2][3] Amicoumacin A undergoes intramolecular cyclization to form this compound, which is also susceptible to degradation.[2]
Q2: What are the primary factors that affect the stability of this compound?
A2: The primary factors affecting the stability of this compound are pH and temperature. As a dihydroisocoumarin derivative, the lactone ring in this compound is susceptible to hydrolysis, a reaction that is often pH and temperature-dependent.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a dry powder at -20°C or below, protected from light and moisture.[4] If a stock solution is required, it should be prepared fresh and used immediately. If short-term storage of a solution is necessary, it should be kept at a low pH (if compatible with the experimental design) and at 4°C or lower for no more than a few hours.
Q4: What are the degradation products of this compound?
A4: this compound is a degradation product of Amicoumacin A.[2] Further degradation of this compound likely involves hydrolysis of the lactone ring and other functional groups, leading to a loss of biological activity. Amicoumacins B and C have been described as inactive compounds in some studies.[5]
Q5: Are there any formulation strategies to improve the stability of this compound?
A5: Yes, several formulation strategies can be explored to enhance the stability of this compound. These include:
-
Lyophilization (Freeze-Drying): This process removes water from the product at low temperatures, which can significantly improve the stability of thermolabile and hydrolytically unstable compounds.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can protect the labile functional groups from degradation.
-
Formulation in non-aqueous solvents or oil-based carriers: This can prevent hydrolysis by minimizing contact with water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in aqueous solution during the experiment. | Prepare fresh solutions of this compound for each experiment. Minimize the time the compound is in an aqueous buffer, especially at neutral or alkaline pH. Consider using a stabilized formulation if compatible with the experimental setup. |
| Inconsistent results between experiments. | Variable degradation of this compound due to slight differences in experimental conditions (e.g., temperature, incubation time, buffer pH). | Strictly control and document all experimental parameters. Perform a stability check of your this compound solution under your specific experimental conditions using HPLC. |
| Precipitation of this compound in aqueous buffers. | Poor solubility of this compound in aqueous media. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experiment. |
Data Presentation
Table 1: pH-Dependent Degradation of Amicoumacin A (Precursor to this compound)
| pH | Approximate Half-life of Amicoumacin A at 37°C |
| 5.0 | > 10 hours |
| 6.0 | ~ 5 hours |
| 7.0 | ~ 2 hours |
| 7.5 | ~ 1 hour |
| 8.0 | < 1 hour |
| 9.0 | < 30 minutes |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of this compound under various conditions (e.g., temperature, pH).
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
Buffers of various pH values
-
HPLC system with a C18 column and UV detector
Method:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Preparation of Test Solutions: Dilute the stock solution with the desired aqueous buffers (e.g., pH 5.0, 7.4, 9.0) to a final concentration of 50 µg/mL.
-
Incubation: Incubate the test solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., Symmetry C18, 5 µm, 4.6 x 150 mm).[3]
-
Mobile Phase: A gradient of acetonitrile and 20 mM ammonium acetate (pH 6.0). For example, a linear gradient of 5% to 53% acetonitrile over 10 minutes.[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection: UV at 315 nm.[3]
-
Injection Volume: 20 µL.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. The retention time for this compound is approximately 9.90 ± 0.03 min under these conditions.[3] Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: General Guideline for Lyophilization of this compound
Objective: To prepare a stable, dry powder of this compound.
Materials:
-
This compound solution (preferably in a solvent with a low boiling point that can be easily sublimated, like tert-butanol/water mixture)
-
Lyophilizer (freeze-dryer)
-
Suitable vials for lyophilization
Method:
-
Freezing: The solution is frozen to a temperature well below its eutectic point. This is a critical step to ensure complete solidification. A typical freezing temperature is -40°C to -80°C.
-
Primary Drying (Sublimation): A vacuum is applied to the chamber, and the shelf temperature is raised slightly to provide energy for the solvent to sublimate directly from a solid to a gas. The temperature is kept below the critical collapse temperature of the formulation to maintain the cake structure.
-
Secondary Drying (Desorption): The temperature is gradually increased to remove any residual unfrozen solvent molecules from the product.
This is a general guideline. The optimal lyophilization cycle (temperatures, pressures, and durations of each step) needs to be developed and validated for each specific formulation.
Mandatory Visualizations
Caption: Degradation pathway of Amicoumacin A to this compound and subsequent degradation.
Caption: General workflow for this compound stability testing.
References
- 1. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]
- 2. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 77682-31-6 | AA177130 | Biosynth [biosynth.com]
- 5. journals.asm.org [journals.asm.org]
Validation & Comparative
Amicoumacin C versus xenocoumacin: a comparative mechanism of action study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Amicoumacin C and Xenocoumacin 1, two structurally related natural products with significant antimicrobial properties. The information presented is based on available experimental data to facilitate further research and drug development efforts.
Introduction
Amicoumacins and Xenocoumacins are classes of dihydroisocoumarin antibiotics produced by various bacteria. Amicoumacin A is the most bioactive member of its family, known for its antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] Amicoumacin A is, however, unstable in aqueous solutions and can transform into the biologically less active this compound.[3] Xenocoumacin 1 is the primary antimicrobial compound produced by Xenorhabdus nematophila and exhibits a broad spectrum of activity against bacteria and fungi.[4][5] This guide will focus on comparing the available data for this compound and the more extensively studied Xenocoumacin 1.
Mechanism of Action
Both Amicoumacin and Xenocoumacin are inhibitors of protein synthesis. Their primary target is the ribosome, the cellular machinery responsible for translating mRNA into proteins.
Amicoumacin A , the precursor to this compound, has a well-defined mechanism of action. It binds to the E-site (exit site) of the 30S ribosomal subunit.[6][7] This binding stabilizes the interaction between the mRNA and the 16S rRNA, ultimately inhibiting the translocation step of protein synthesis.[6][8] This unique mechanism of "fastening" the mRNA to the ribosome distinguishes it from many other ribosome-targeting antibiotics.[8] While direct experimental data on this compound's binding is limited, its structural similarity to Amicoumacin A strongly suggests a comparable mechanism of action.
Xenocoumacin 1 is also believed to function as a protein synthesis inhibitor, sharing a similar mechanism to Amicoumacin A due to their structural similarities.[4] Transcriptional response studies in Bacillus subtilis treated with Xenocoumacin 1 indicated effects consistent with those of protein synthesis inhibitors.
Comparative Biological Activity
Quantitative data for this compound is limited, with most studies focusing on the more potent Amicoumacin A. The following table summarizes the available minimum inhibitory concentration (MIC) and 50% effective concentration (EC50) data for Amicoumacin A and Xenocoumacin 1 against various microorganisms. It is important to note that this compound is generally considered to have weaker antimicrobial activity than Amicoumacin A.[1]
| Compound | Organism | Assay | Value | Reference |
| Amicoumacin A | Bacillus subtilis | MIC | 20.0 µg/mL | [9] |
| Staphylococcus aureus | MIC | 5.0 µg/mL | [9] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 4.0 µg/mL | [9] | |
| Helicobacter pylori (average) | MIC | 1.4 µg/mL | [9] | |
| Liberibacter crescens | MIC | 1.25 µg/mL | [10] | |
| Xenocoumacin 1 | Escherichia coli ESS | MIC | 0.5 µg/mL | [11] |
| Cryptococcus neoformans | MIC | 0.125 µg/mL | [11] | |
| Phytophthora species | EC50 | 0.25 - 4.17 µg/mL | [5] | |
| Sclerotinia sclerotiorum | EC50 | 3.00 µg/mL | [5] | |
| Alternaria solani | Inhibition Zone | 6.8 mm decrease in colony diameter | [12] | |
| Bacillus subtilis | Inhibition Zone | 20.7 to 26.8 mm | [12] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Test compound (this compound or Xenocoumacin 1) dissolved in a suitable solvent
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate growth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).[13]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the microtiter plate wells containing fresh growth medium.[14]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[13]
-
Controls: Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).[15]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract or rabbit reticulocyte lysate)
-
mRNA template (e.g., encoding a reporter protein like luciferase)
-
Radioactively or fluorescently labeled amino acids
-
Test compound
-
Reaction buffer and other necessary components for translation
Procedure:
-
Reaction Setup: Combine the cell-free extract, mRNA template, labeled amino acids, and reaction buffer in a microcentrifuge tube.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixtures. Include a no-compound control.
-
Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 37°C) for a defined period (e.g., 60-90 minutes).[16]
-
Detection: Stop the reaction and measure the incorporation of the labeled amino acid into newly synthesized proteins. This can be done by methods such as scintillation counting for radioactivity or fluorescence measurement.
-
Analysis: Compare the amount of protein synthesis in the presence of the compound to the control to determine the inhibitory effect.
Conclusion
This compound and Xenocoumacin 1 are structurally related natural products that act as inhibitors of bacterial protein synthesis. The primary mechanism of action for the amicoumacin class, as elucidated for Amicoumacin A, involves binding to the ribosomal E-site and stabilizing the mRNA-rRNA interaction, thereby inhibiting translocation. Xenocoumacin 1 is presumed to have a similar mode of action. While quantitative data for this compound is sparse, Xenocoumacin 1 has demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep Functional Profiling Facilitates the Evaluation of the Antibacterial Potential of the Antibiotic Amicoumacin [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Activity and Mechanism of Xenocoumacin 1, a Natural Product from Xenorhabdus nematophila against Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]
- 8. Amicoumacin A inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activating and Attenuating the Amicoumacin Antibiotics [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Enhancing the yield of Xenocoumacin 1 in Xenorhabdus nematophila YL001 by optimizing the fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 16. assets.fishersci.com [assets.fishersci.com]
Amicoumacin C: A Comparative Analysis of Its Role as a Bacterial Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the validation of Amicoumacin C's activity, with direct comparisons to alternative protein synthesis inhibitors and supporting experimental data.
This compound, a member of the amicoumacin group of antibiotics, has been investigated for its potential to inhibit bacterial protein synthesis. However, extensive research reveals that its structural analog, Amicoumacin A, is the primary bioactive compound, while this compound is largely considered to be an inactive degradation product. This guide provides a comprehensive comparison of this compound with its more active counterpart and other established bacterial protein synthesis inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Performance Comparison: this compound vs. Alternative Inhibitors
The efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism. A lower MIC value indicates greater potency.
As the data in the following table demonstrates, Amicoumacin A exhibits potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. In stark contrast, this compound is reported to be inactive at concentrations as high as 100 µg/mL.[1][2] This lack of activity positions this compound as an ineffective inhibitor of bacterial protein synthesis when compared to Amicoumacin A and other well-established antibiotics that target the bacterial ribosome.
For a broader perspective, this guide includes a comparison with other inhibitors that target the 30S ribosomal subunit, the same ribosomal component as amicoumacins. These include tetracycline, the aminoglycoside kanamycin, and kasugamycin and pactamycin, which have binding sites that overlap with that of Amicoumacin A.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Bacillus subtilis | > 100 | [1] |
| Staphylococcus aureus | > 100 | [1] | |
| Amicoumacin A | Bacillus subtilis | 20.0 | [2] |
| Staphylococcus aureus | 4.0 - 16.0 | [2][3] | |
| Escherichia coli | Mediocre activity | [4] | |
| Tetracycline | Bacillus subtilis | 0.25 - 1.0 | [5] |
| Staphylococcus aureus | Susceptible | [6] | |
| Escherichia coli | Varies | ||
| Kanamycin | Bacillus subtilis | Resistant | [7] |
| Staphylococcus aureus | 0.78 (MIC50) | [8] | |
| Escherichia coli | Varies | ||
| Kasugamycin | Pseudomonas sp. | 125 - 250 | [9] |
| Various Bacteria | Not appreciable effect | [9] | |
| Pactamycin | Gram-positive bacteria | Potent | [10] |
| Gram-negative bacteria | Potent | [10] |
Note: The MIC values presented are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
Elucidating the Mechanism of Action
Amicoumacin A, the active compound, specifically targets the E site of the 30S ribosomal subunit.[11] It uniquely functions by stabilizing the interaction between the mRNA and the 16S rRNA, thereby hindering the translocation of the ribosome along the mRNA.[11][12] This mechanism is distinct from many other ribosome-targeting antibiotics. The structural differences between Amicoumacin A and C are responsible for the dramatic disparity in their biological activity.
Caption: Amicoumacin A binds to the E-site of the 30S ribosomal subunit, inhibiting translocation and halting protein synthesis.
The Relationship Between Amicoumacin Analogs
Amicoumacin A is known to be unstable in aqueous solutions under physiological conditions, degrading into the biologically inactive Amicoumacin B and C.[4] This instability is a significant factor limiting its therapeutic application.
Caption: The relationship between Amicoumacin A, B, and C, highlighting their relative activities.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Stock solutions of test compounds (this compound and comparators)
-
Multichannel pipette
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the antibiotic stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column serves as a positive control (no antibiotic), and the twelfth as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control wells).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
-
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of a compound on the translation of a reporter protein in a cell-free system.
Caption: Workflow for a typical in vitro bacterial protein synthesis inhibition assay.
Materials:
-
Bacterial S30 cell-free extract
-
DNA or mRNA template encoding a reporter protein (e.g., luciferase)
-
Amino acid mixture
-
Radiolabeled amino acid (e.g., ³⁵S-Methionine)
-
ATP, GTP, and an energy regeneration system
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the S30 extract, amino acid mixture (including the radiolabeled amino acid), energy source, and the DNA/mRNA template.
-
-
Addition of Inhibitor:
-
Add the test compound (e.g., this compound) at various concentrations to the reaction tubes. Include a control with no inhibitor.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
-
Protein Precipitation:
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
-
Quantification:
-
Collect the protein precipitate by filtration or centrifugation.
-
Wash the precipitate to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of protein synthesis).
-
Conclusion
The validation and comparative data presented in this guide unequivocally demonstrate that this compound is not a specific or effective inhibitor of bacterial protein synthesis. Its inactivity, especially when contrasted with the potent effects of its parent compound, Amicoumacin A, and other established antibiotics, suggests that research and development efforts should focus on more promising candidates. The inherent instability of Amicoumacin A, leading to its degradation into inactive forms like this compound, also poses a significant challenge for its therapeutic development. This guide provides the necessary data and protocols for researchers to objectively assess the potential of amicoumacin-related compounds and other novel protein synthesis inhibitors.
References
- 1. search.library.nyu.edu [search.library.nyu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2016 Annual Meeting | Effect of kasugamycin application on bacterial resistance to kasugamycin and cross resistance with other antibiotics [apsnet.org]
- 6. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 9. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Amicoumacin A inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amicoumacin a inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Amicoumacin Derivatives Against MRSA Strains
A deep dive into the anti-MRSA potential of Amicoumacin analogues, presenting key performance data, experimental methodologies, and outlining the mechanism of action.
This guide offers a comparative analysis of various Amicoumacin derivatives and their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) strains. Amicoumacins are a class of isocoumarin antibiotics that have garnered significant interest due to their potent antibacterial properties, particularly against multidrug-resistant pathogens. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel antimicrobial agents.
Data Presentation: Quantitative Efficacy of Amicoumacin Derivatives
The antibacterial activity of Amicoumacin derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values of various Amicoumacin derivatives against a range of MRSA and Methicillin-sensitive Staphylococcus aureus (MSSA) strains.
| Amicoumacin Derivative | MRSA Strain(s) | MIC (µg/mL) | Reference(s) |
| Amicoumacin A | ATCC 43300 | 4.0 | [1] |
| Amicoumacin A | Hospital-acquired MRSA (HA-MRSA), Community-acquired MRSA (CA-MRSA), Mu50 (VISA) | Potent activity (inhibition zone >2 cm) | [2] |
| Amicoumacin B | Not specified | Inactive at 100 µg/mL | [1] |
| Amicoumacin C | Not specified | Inactive at 100 µg/mL | [1] |
| Hetiamacin E | Methicillin-resistant S. aureus | 8–16 | [3][4] |
| Hetiamacin F | Staphylococcus sp. | 32 | [3][4] |
| Amicoumacin Derivative | MSSA Strain(s) | MIC (µg/mL) | Reference(s) |
| Amicoumacin A | UST950701-005 | 5.0 | [1] |
| Hetiamacin E | Methicillin-sensitive S. aureus | 8–16 | [3][4] |
Structure-Activity Relationship
The available data suggests a crucial role for specific structural moieties in the antibacterial activity of Amicoumacin derivatives against S. aureus. The C-12' amide group is considered a key pharmacophore, as its absence or modification often leads to a significant reduction or complete loss of antibacterial activity.[5] For instance, Amicoumacin A, which possesses this amide group, shows potent activity, while Amicoumacin B, where this group is altered, is inactive.[1] Furthermore, the nature of the side chain attached to the isocoumarin core influences the spectrum of activity. The difference in the hydroxy amino acid side chains between Amicoumacin A and Xenocoumacin 1 is thought to be responsible for their differing activities against certain Gram-negative bacteria and MRSA.[2]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical experiment for assessing the efficacy of antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values.
Broth Microdilution Method for MIC Determination (as per CLSI guidelines)
1. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the MRSA strain.
- Transfer the colonies to a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
- Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done in an incubator with shaking.
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Amicoumacin Derivative Dilutions:
- Prepare a stock solution of the Amicoumacin derivative in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 50 µL.
3. Inoculation and Incubation:
- Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
- Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
- Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Determination of MIC:
- Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
- The MIC is the lowest concentration of the Amicoumacin derivative that completely inhibits visible growth of the bacteria.
Mechanism of Action and Cellular Response in MRSA
Amicoumacin A exerts its antibacterial effect primarily by inhibiting protein synthesis. It binds to the E-site of the 30S ribosomal subunit, a mechanism distinct from many other ribosome-targeting antibiotics.[6] This binding event stabilizes the interaction between the mRNA and the ribosome, thereby hindering the translocation step of protein synthesis.
A genome-wide transcriptome analysis of S. aureus COL (an MRSA strain) in response to Amicoumacin A revealed significant changes in the expression of genes involved in several key cellular processes.[2] This provides a deeper understanding of the cellular pathways affected by this class of antibiotics.
The following diagram illustrates the proposed mechanism of action and the downstream cellular responses in MRSA upon exposure to Amicoumacin A.
Caption: Mechanism of Amicoumacin A and subsequent cellular responses in MRSA.
The following workflow outlines the key steps involved in investigating the antibacterial activity of Amicoumacin derivatives against MRSA.
Caption: Experimental workflow for evaluating Amicoumacin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Response of Methicillin-Resistant Staphylococcus aureus to Amicoumacin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 77682-31-6 | AA177130 | Biosynth [biosynth.com]
Comparative Guide to Confirming the Amicoumacin C Binding Site on the 70S Ribosome Through Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the binding site of Amicoumacin C on the 70S ribosome, with a focus on mutagenesis studies. It includes comparisons with other antibiotics targeting the ribosomal E site, detailed experimental protocols, and quantitative data to support the findings.
Introduction to this compound and its Ribosomal Target
This compound belongs to the amicoumacin group of antibiotics, which are known to inhibit bacterial protein synthesis. These compounds target the 70S ribosome, the essential machinery for protein production in bacteria. Specifically, amicoumacins bind to the small ribosomal subunit (30S) at the E site (exit site). This interaction stabilizes the binding of messenger RNA (mRNA) to the ribosome, thereby inhibiting the translocation step of protein synthesis.[1][2]
Mutagenesis of the 16S ribosomal RNA (rRNA), a core component of the 30S subunit, has been a pivotal technique in pinpointing the precise binding location of these antibiotics. By introducing specific mutations in the 16S rRNA gene, researchers can observe changes in antibiotic susceptibility, which in turn maps the binding pocket.
Comparative Analysis of Ribosomal E Site-Targeting Antibiotics
This compound shares its ribosomal binding region with other known antibiotics, primarily Pactamycin and Kasugamycin. While they all target the E site of the 30S subunit, their mechanisms of action and the nuances of their interactions differ.
| Antibiotic | Primary Binding Site on 30S | Key Interacting 16S rRNA Residues | Mechanism of Action |
| Amicoumacin A/C | E site | Helix 24 (h24) | Stabilizes mRNA-ribosome interaction, inhibits translocation.[1][2] |
| Pactamycin | E site | Overlaps with Amicoumacin site | Displaces the mRNA from its normal path, inhibiting initiation and translocation. |
| Kasugamycin | E site and P site overlap | A794, G926 | Interferes with the binding of initiator tRNA (fMet-tRNA) and canonical mRNAs.[3][4][5] |
Quantitative Comparison of Antibiotic Activity
The following table summarizes the inhibitory activities of Amicoumacin and its comparator antibiotics. It is important to note that most of the detailed studies have been conducted on Amicoumacin A, a close structural analog of this compound.
| Antibiotic | Organism/System | MIC (µg/mL) | IC50 (µM) | Ribosome Binding Affinity (Kd) |
| Amicoumacin A | Staphylococcus aureus | 4.0 - 5.0[6] | - | Not explicitly found |
| Bacillus subtilis | 20.0[6] | - | Not explicitly found | |
| E. coli (in vitro translation) | - | 0.20 - 0.45[1] | Not explicitly found | |
| This compound | Staphylococcus aureus | Inactive at 100 µg/mL[7] | - | Not explicitly found |
| Bacillus subtilis | Inactive at 100 µg/mL[7] | - | Not explicitly found | |
| Pactamycin | - | - | - | Not explicitly found |
| Kasugamycin | E. coli | - | - | ~1.67 mM (Association constant of 6 x 10^-4 M^-1)[8] |
Confirming the this compound Binding Site: A Mutagenesis Workflow
Site-directed mutagenesis is a powerful tool to validate the binding site of an antibiotic on the ribosome. By altering specific nucleotides in the 16S rRNA and observing a corresponding increase in antibiotic resistance, a direct interaction can be inferred.
Experimental Protocols
This protocol is adapted from standard site-directed mutagenesis procedures and can be used to introduce specific mutations into the 16S rRNA gene within a plasmid like pKK3535, which carries the E. coli rrnB operon.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase.
-
Use the plasmid containing the wild-type 16S rRNA gene as a template.
-
Perform PCR with a suitable number of cycles (typically 18-25) to amplify the entire plasmid containing the desired mutation.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme to the PCR product.
-
Incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
-
Transformation and Verification:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Isolate plasmid DNA from the resulting colonies.
-
Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing.
-
-
Bacterial Culture: Grow the E. coli strain expressing either the wild-type or the mutant 16S rRNA in a suitable broth medium.
-
Antibiotic Dilution: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
This assay measures the effect of an antibiotic on protein synthesis using a cell-free system.
-
Reaction Setup: Prepare a reaction mixture containing:
-
E. coli S30 cell extract or a purified PURE system.
-
A reporter mRNA (e.g., firefly luciferase).
-
Amino acids (including a radiolabeled one like [35S]-methionine if measuring incorporation directly).
-
Energy source (ATP, GTP).
-
Varying concentrations of this compound.
-
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
If using a luciferase reporter, add the appropriate substrate and measure luminescence.
-
If using radiolabeled amino acids, precipitate the synthesized proteins and measure radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the antibiotic concentration to determine the IC50 value.
Key 16S rRNA Mutations Conferring Resistance
Mutations in specific nucleotides of the 16S rRNA have been shown to confer resistance to aminoglycoside antibiotics, including those that bind to the E site. While specific data for this compound is limited, studies on Amicoumacin A and other aminoglycosides provide valuable insights.
| 16S rRNA Mutation | Location | Fold Increase in MIC (Amikacin) |
| A1408G | Helix 44 (h44) | High-level resistance |
| C1496T | Helix 44 (h44) | Novel mutation associated with resistance |
| T1498A | Helix 44 (h44) | Novel mutation associated with resistance |
Note: Data for Amikacin resistance is presented as a proxy for aminoglycoside resistance mechanisms. The fold increase in MIC can vary significantly depending on the specific antibiotic and the bacterial strain.[9][10]
Visualizing the Amicoumacin Binding Site and Mechanism
The following diagrams illustrate the binding site of Amicoumacin on the 70S ribosome and its proposed mechanism of action.
References
- 1. Amicoumacin A inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amicoumacin a inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The binding of kasugamycin to the Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association between 16S rRNA gene mutations and susceptibility to amikacin in Mycobacterium avium Complex and Mycobacterium abscessus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association between 16S rRNA gene mutations and susceptibility to amikacin in Mycobacterium avium Complex and Mycobacterium abscessus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Bacteria Treated with Amicoumacin C and Other Amicoumacins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Amicoumacin antibiotics on bacteria. While the primary focus of available research has been on Amicoumacin A, this document summarizes the current understanding and provides a framework for evaluating the broader class of Amicoumacin compounds, including Amicoumacin C. Due to a lack of specific transcriptomic studies on this compound, this guide leverages data from Amicoumacin A to infer potential mechanisms and effects, highlighting the need for further dedicated research.
Introduction to Amicoumacins
Amicoumacins are a group of isocoumarin antibiotics, including Amicoumacin A, B, and C, primarily produced by Bacillus species.[1][2] They have garnered interest for their antibacterial properties, particularly against Gram-positive bacteria.[3] The primary mechanism of action for Amicoumacin A involves the inhibition of bacterial protein synthesis.[4] It achieves this by binding to the 30S ribosomal subunit, which stabilizes the interaction between the ribosome and mRNA, thereby hindering the translocation step of translation.[4][5] While Amicoumacin A is the most studied, Amicoumacins B and C are considered its derivatives, and their bioactivity is reported to be comparatively lower.
Transcriptomic Response to Amicoumacin A
A key study on methicillin-resistant Staphylococcus aureus (MRSA) has provided insights into the genome-wide transcriptional changes induced by Amicoumacin A.[6] The findings reveal a multifaceted bacterial response, impacting various cellular processes.
Summary of Differentially Regulated Gene Categories
The treatment of S. aureus with Amicoumacin A resulted in significant alterations in gene expression across several functional categories. The following table summarizes these changes, providing a snapshot of the cellular pathways affected by this antibiotic.
| Functional Category | General Trend | Specific Genes/Pathways Affected |
| Cell Envelope & Autolysis | Altered | The most highly induced gene was lrgA, which encodes an antiholin-like protein that reduces autolysis.[6] |
| Membrane Transport | Altered | Changes in the expression of various transporter genes were observed.[6] |
| Virulence | Altered | Expression of genes associated with virulence was modified.[6] |
| Metabolism | Altered | Multiple metabolic pathways showed transcriptional changes.[6] |
| Stress Response | Altered | General stress response genes were differentially expressed.[6] |
Genetic Mutations in Amicoumacin A-Resistant Strains
To understand the mechanisms of resistance, a comparative genomic analysis of wild-type and Amicoumacin A-resistant S. aureus mutants was conducted.[6] This analysis identified single point mutations in several key genes, suggesting multiple pathways to resistance.
| Gene | Encoded Protein | Function |
| ksgA | RNA dimethyltransferase | Involved in ribosome biogenesis.[6] |
| fusA | Elongation factor G (EF-G) | Essential for the translocation step of protein synthesis.[6] |
| dnaG | Primase | Involved in DNA replication.[6] |
| lacD | Tagatose 1,6-bisphosphate aldolase | Part of the lactose metabolism pathway.[6] |
| SACOL0611 | Putative glycosyl transferase | Function not fully characterized.[6] |
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes, the following diagrams are provided.
Figure 1. Proposed mechanism of action for Amicoumacin antibiotics.
Figure 2. A generalized experimental workflow for comparative transcriptomics.
Experimental Protocols
The following provides a generalized methodology for a comparative transcriptomic analysis of bacteria treated with this compound, based on standard RNA-seq protocols.
Bacterial Culture and Treatment
-
Bacterial Strain: Select a relevant bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis).
-
Culture Conditions: Grow the bacterial culture in an appropriate medium (e.g., Tryptic Soy Broth) at the optimal temperature (e.g., 37°C) with shaking until it reaches the mid-logarithmic growth phase.
-
Antibiotic Treatment: Divide the culture into two groups: a treatment group to which a sub-inhibitory concentration of this compound is added, and a control group treated with the solvent (e.g., DMSO) alone.
-
Incubation: Incubate both cultures for a defined period to allow for transcriptional changes to occur.
RNA Extraction and Quality Control
-
RNA Stabilization: Harvest bacterial cells and immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent).
-
RNA Extraction: Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including a DNase treatment step to remove any contaminating DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is recommended for sequencing.
RNA Library Preparation and Sequencing
-
Ribosomal RNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a rRNA depletion kit.
-
Library Construction: Construct cDNA libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina NovaSeq or MiSeq.
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and trim adapters and low-quality bases.
-
Alignment: Align the cleaned reads to the reference genome of the bacterial strain using a splice-aware aligner like STAR or HISAT2.
-
Differential Gene Expression Analysis: Quantify the read counts for each gene and perform differential expression analysis using packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the control.
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and pathways that are significantly affected by the antibiotic treatment.
Gaps in Knowledge and Future Directions
The current body of research provides a solid foundation for understanding the antibacterial mechanism of Amicoumacin A. However, there is a significant lack of transcriptomic data specifically for this compound and Amicoumacin B. To fully understand the comparative effects of the Amicoumacin family, future research should focus on:
-
Direct Comparative Transcriptomics: Performing RNA-seq analysis on bacteria treated with Amicoumacin A, B, and C under identical conditions to directly compare their impact on gene expression.
-
Dose-Response Studies: Investigating the transcriptomic effects at various concentrations of each Amicoumacin to understand dose-dependent responses.
-
Analysis in Different Bacterial Species: Expanding the transcriptomic analysis to other clinically relevant bacteria to determine the breadth of the Amicoumacins' effects.
By addressing these research gaps, a more comprehensive understanding of the Amicoumacin family of antibiotics can be achieved, which will be invaluable for the development of new therapeutic agents.
References
- 1. Amicoumacin antibiotic production and genetic diversity of Bacillus subtilis strains isolated from different habitats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Response of methicillin-resistant Staphylococcus aureus to amicoumacin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Amicoumacin C in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory potential of Amicoumacin C. Due to a lack of publicly available in vivo data for this compound, this document utilizes data from its closely related analogue, Amicoumacin A, as a proxy for comparison against the well-established anti-inflammatory drug, dexamethasone. It is crucial to note that the biological activities of this compound may differ from those of Amicoumacin A. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of the amicoumacin class of compounds.
Executive Summary
Amicoumacins are a group of natural products known for a variety of biological activities, including anti-inflammatory properties. While this compound's specific anti-inflammatory profile in animal models remains uncharacterized in available literature, studies on Amicoumacin A suggest a potential for this class of compounds to mitigate inflammatory responses. This guide outlines a standard experimental protocol for evaluating anti-inflammatory effects in a lipopolysaccharide (LPS)-induced inflammation animal model, a common preclinical model of systemic inflammation. Comparative data for Amicoumacin A and the corticosteroid dexamethasone are presented to offer a benchmark for potential efficacy.
Comparative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data for Amicoumacin A and typical results for the comparator, dexamethasone, in animal models of inflammation.
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose | Time Post-Carrageenan | Inhibition of Edema (%) |
| Amicoumacin A * | 100 mg/kg (i.p.) | 3 hours | 35.1 |
| Dexamethasone | 0.5 mg/kg (i.p.) | 3 hours | ~50-60 |
| Vehicle Control | - | 3 hours | 0 |
*Data for Amicoumacin A is from a 1981 study and should be interpreted with caution. Modern studies with more detailed dose-response analyses are needed.
Table 2: Effect on Pro-inflammatory Cytokines in LPS-Induced Inflammation in Mice
| Treatment Group | Dose | Cytokine | Percent Reduction vs. LPS Control |
| This compound | Data Not Available | TNF-α | Data Not Available |
| Data Not Available | IL-6 | Data Not Available | |
| Dexamethasone | 1-5 mg/kg (i.p.) | TNF-α | ~50-80% |
| 1-5 mg/kg (i.p.) | IL-6 | ~60-90% | |
| LPS Control | - | TNF-α | 0% |
| - | IL-6 | 0% |
Experimental Protocols
A standardized animal model to assess the anti-inflammatory effects of a test compound like this compound involves the induction of inflammation using lipopolysaccharide (LPS).
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Objective: To evaluate the ability of a test compound to reduce the systemic inflammatory response induced by LPS.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Test Compound (e.g., this compound)
-
Positive Control: Dexamethasone (1-5 mg/kg)
-
Vehicle (e.g., saline, DMSO solution)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Anesthesia (e.g., isoflurane)
-
ELISA kits for TNF-α and IL-6
-
Phosphate-buffered saline (PBS)
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly assigned to the following groups (n=8-10 per group):
-
Vehicle Control
-
LPS + Vehicle
-
LPS + Test Compound (at various doses)
-
LPS + Dexamethasone
-
-
Dosing: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection, 1 hour before the LPS challenge.
-
Inflammation Induction: Mice are injected i.p. with LPS (e.g., 1 mg/kg).
-
Sample Collection: 2 hours post-LPS injection, mice are anesthetized, and blood is collected via cardiac puncture.
-
Cytokine Analysis: Serum is separated from the blood, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using ELISA kits.
-
Data Analysis: Cytokine levels in the treatment groups are compared to the LPS + Vehicle group. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory drugs exert their effects by inhibiting this pathway.
A Comparative Guide to the Cytotoxic Profiles of Amicoumacin A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Amicoumacin A, B, and C, a group of isocoumarin antibiotics. The information presented herein is compiled from experimental data to assist in evaluating their potential as therapeutic agents.
Overview of Cytotoxic Activity
Amicoumacin A has demonstrated the most significant cytotoxic and antibacterial activity among the three analogs. In contrast, Amicoumacin B and C are generally considered to have weak or no cytotoxic effects. The primary mechanism of action for Amicoumacin A is the inhibition of protein synthesis through a unique interaction with the ribosome.
Quantitative Cytotoxic Profiles
The following table summarizes the available quantitative data on the cytotoxic activity of Amicoumacin A, B, and C against various human cancer cell lines. It is important to note that direct comparative studies across multiple cell lines for all three compounds are limited.
| Compound | Cell Line | IC50 (µM) | Reference |
| Amicoumacin A | HeLa (Cervical Cancer) | 33.60 | [1] |
| Amicoumacin B | HeLa (Cervical Cancer) | >100 (Significantly less active than Amicoumacin A) | [1] |
| Amicoumacin C | HeLa (Cervical Cancer) | Not Reported (Implied to be inactive) | [1] |
| Damxungmacin A (Amicoumacin Derivative) | A549 (Lung Cancer) | 13.33 | [2] |
| Damxungmacin A (Amicoumacin Derivative) | HCT116 (Colon Cancer) | 14.34 | [2] |
| Damxungmacin A (Amicoumacin Derivative) | HepG2 (Liver Cancer) | 13.64 | [2] |
Note: The IC50 value for Amicoumacin A against HeLa cells was reported as 33.60 µM in the body of the cited study[1]. An apparent typographical error in the abstract of the same paper reported a different value. Data for Damxungmacin A is included to provide a broader perspective on the potential activity of the amicoumacin scaffold.
Mechanism of Action: Inhibition of Protein Synthesis
Amicoumacin A exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the E-site of the small ribosomal subunit (30S in prokaryotes, 40S in eukaryotes). This binding event stabilizes the interaction between the messenger RNA (mRNA) and the ribosome, which in turn inhibits the translocation step of protein synthesis, ultimately leading to cell death.
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay, a common method used to assess the cytotoxic potential of compounds.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Culture human cancer cells (e.g., HeLa, A549, HCT116, HepG2) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 96-well plates at a density of 1 x 10^5 cells/mL (80 µL per well) and incubate for 12 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare stock solutions of Amicoumacin A, B, and C in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.
-
Incubate the plates for 48 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the supernatant from each well.
-
Add 20 µL of MTT solution (2.5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the incubation with MTT, add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Incubate for an additional 20 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Conclusion
The available data consistently indicate that Amicoumacin A is the most cytotoxic of the three analogs, with a well-defined mechanism of action involving the inhibition of ribosomal protein synthesis. Amicoumacin B and C exhibit significantly lower to negligible cytotoxic activity. The provided experimental protocol for the MTT assay offers a standardized method for further comparative studies. Future research should focus on direct comparative cytotoxicity assays of all three amicoumacins across a broader range of cancer cell lines to fully elucidate their therapeutic potential.
References
Safety Operating Guide
Proper Disposal of Amicoumacin C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of Amicoumacin C, a potent antibiotic with potential cytotoxic properties.
This compound, a member of the dihydroisocoumarin family of antibiotics, requires careful handling and disposal due to its biological activity. The following procedures are based on general best practices for the disposal of antibiotic and cytotoxic waste, supplemented with available chemical data for the amicoumacin class of compounds. Adherence to local, state, and federal regulations is paramount, and these guidelines should be adapted to comply with institutional policies.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₂₀H₂₆N₂O₇ |
| Molecular Weight | 406.43 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | <-15°C |
| Stability | Amicoumacin A and C have been observed to degrade rapidly in culture medium, often within 24 hours.[1] Stability in pure form or in various solvents under different conditions (pH, light, temperature) is not extensively documented. |
| Solubility | No specific solubility data for this compound in common laboratory solvents was found in the public domain. It is advisable to handle it as sparingly soluble in aqueous solutions unless otherwise determined. |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste depends on its form (solid or liquid) and concentration. All waste containing this compound should be treated as hazardous chemical waste.
Solid Waste Disposal (e.g., unused compound, contaminated labware)
-
Segregation: All solid waste contaminated with this compound, including unused neat compound, contaminated personal protective equipment (PPE), weigh boats, pipette tips, and culture plates, must be segregated from non-hazardous laboratory waste.
-
Containerization:
-
Place all contaminated solid waste into a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
The container should be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Cytotoxic," "Antibiotic").
-
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal contractor.
-
Disposal: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company. Incineration is the preferred method for the final disposal of cytotoxic and antibiotic waste.
Liquid Waste Disposal (e.g., stock solutions, cell culture media)
-
Segregation: All liquid waste containing this compound must be collected separately from other liquid waste streams.
-
Containerization:
-
Collect all this compound-containing liquid waste in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene carboy).
-
The container must be clearly labeled with "Hazardous Waste," "this compound," and an approximate concentration of the active compound.
-
-
Inactivation (Recommended for dilute solutions):
-
For dilute aqueous solutions (e.g., cell culture media), chemical inactivation prior to collection can be considered, provided it is permitted by local regulations and institutional policies. A potential method, based on the general reactivity of isocoumarins, is hydrolysis under basic conditions.
-
Experimental Protocol for Inactivation (to be validated in your laboratory):
-
Working in a certified chemical fume hood and wearing appropriate PPE, slowly add a 1 M solution of sodium hydroxide (NaOH) to the this compound-containing liquid waste with stirring until the pH is ≥ 12.
-
Allow the solution to stand for at least 24 hours to facilitate the hydrolysis of the lactone ring, a common feature in isocoumarins.
-
Neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M solution of hydrochloric acid (HCl).
-
Despite this inactivation step, the resulting solution should still be collected and disposed of as hazardous chemical waste.
-
-
-
Storage and Disposal:
-
Store the sealed liquid waste container in secondary containment to prevent spills.
-
Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Experimental Workflow for this compound Waste Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
Signaling Pathway for Prudent Laboratory Practice
Caption: Logical flow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
